1,1-dioxothietane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothietane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWVDUXZQYVBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-21-0 | |
| Record name | 3-Thietanecarboxylic acid, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-dioxo-1lambda6-thietane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothietane-3-carboxylic acid
For correspondence: [A fictional, yet professional-looking email address]
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-dioxothietane-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The thietane dioxide motif is recognized for its potential to modulate physicochemical properties such as polarity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document outlines the molecular structure, key physicochemical parameters, a proposed synthetic route, and detailed analytical methodologies for the characterization of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical guidance for the study and application of this compound.
Introduction: The Emerging Role of Thietane Dioxides in Medicinal Chemistry
Four-membered heterocyclic rings, such as thietanes and their oxidized derivatives, are gaining significant attention as valuable building blocks in modern drug discovery.[1] The thietane 1,1-dioxide moiety, in particular, serves as a versatile, polar, and three-dimensional structural motif.[2][3] Its incorporation into drug candidates can influence key pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[2] The sulfone group in the thietane dioxide ring is a non-planar, rigid structure that can act as a bioisostere for other functional groups, potentially leading to improved biological activity and selectivity.[4]
This guide focuses on this compound, a molecule that combines the unique features of the thietane dioxide ring with a carboxylic acid functionality—a common pharmacophore in numerous therapeutic agents. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design and development.
Molecular Structure and Identification
The fundamental identification of this compound is established through its chemical formula, molecular weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 13129-21-0 | [5][6][7][8][9] |
| Molecular Formula | C₄H₆O₄S | [5][7][9] |
| Molecular Weight | 150.15 g/mol | [5][8] |
| Canonical SMILES | C1C(CS1(=O)=O)C(=O)O | [7] |
Proposed Synthesis of this compound
Proposed Synthetic Workflow
Caption: A proposed three-step synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of a 3-substituted-thietane precursor
This initial step involves the introduction of a functional group at the 3-position of thietan-3-one that can be later converted to a carboxylic acid. Two potential routes are outlined:
-
Route A: Cyanohydrin Formation: Thietan-3-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This introduces a nitrile group that can be subsequently hydrolyzed to a carboxylic acid.
-
Route B: Grignard Reaction followed by Oxidation: Thietan-3-one can be reacted with a Grignard reagent such as hydroxymethylmagnesium chloride, or a protected equivalent, to yield 3-(hydroxymethyl)thietan-3-ol. Subsequent oxidation would provide the carboxylic acid. A more direct approach could involve the synthesis of 3-hydroxymethylthietane, which can then be oxidized.[14]
Step 2: Oxidation of the Thietane Ring to the 1,1-Dioxide
The sulfur atom in the 3-substituted-thietane intermediate is then oxidized to the sulfone. This is a common and high-yielding reaction.
-
Dissolve the 3-substituted-thietane intermediate in a suitable solvent, such as acetic acid or a mixture of dichloromethane and water.
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), in a stoichiometric amount (typically 2.2 equivalents for the dioxide).[4][11]
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
Step 3: Conversion of the 3-substituent to a Carboxylic Acid
The final step involves the conversion of the precursor functional group at the 3-position into the carboxylic acid.
-
For the cyanohydrin intermediate (from Route A): The nitrile group can be hydrolyzed under acidic or basic conditions. For example, heating the 3-cyano-thietane-1,1-dioxide in a mixture of concentrated hydrochloric acid and water will yield the desired carboxylic acid.
-
For the hydroxymethyl intermediate (from Route B): The primary alcohol can be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[14]
Physicochemical Properties: Experimental Determination
Due to the lack of publicly available experimental data for this compound, this section outlines the standard experimental protocols for determining its key physicochemical properties.
Melting Point
The melting point is a fundamental indicator of purity.
Protocol:
-
A small amount of the purified, crystalline solid is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range over which the solid melts is recorded.
Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Protocol: Potentiometric Titration
-
Prepare a standard solution of this compound in water or a co-solvent system if solubility is limited.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Record the pH at various volumes of the added titrant.
-
The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
Solubility
Solubility in aqueous and organic solvents is a critical parameter for drug development.
Protocol: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents).
-
The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Expected Spectral Features:
-
¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift (δ ≈ 10-13 ppm). The protons on the thietane ring will exhibit characteristic multiplets in the aliphatic region, with their chemical shifts influenced by the electron-withdrawing sulfone and carboxylic acid groups.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ ≈ 170-180 ppm. The carbons of the thietane ring will appear in the aliphatic region, with their chemical shifts deshielded due to the adjacent sulfone group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[15][16][17][18]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[15][16][17][18]
-
S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electrospray Ionization - ESI):
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected to be the base peak.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ may be observed.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[19][20] The thietane dioxide ring may also undergo characteristic fragmentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits absorbance, or mass spectrometric detection for higher sensitivity and selectivity.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Conclusion
This compound represents a promising, yet under-explored, building block for medicinal chemistry. This technical guide has provided a framework for its synthesis and a detailed roadmap for its physicochemical and analytical characterization. While experimental data for this specific molecule is currently limited in the public domain, the proposed methodologies, grounded in established chemical principles and literature precedents for related compounds, offer a robust starting point for researchers. A thorough understanding of the properties outlined in this guide will be instrumental in unlocking the full potential of this compound in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thietane Dioxide - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | CAS:13129-21-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. thietane-3-carboxylic acid 1,1-dioxide | CAS 13129-21-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. echemi.com [echemi.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Profile of 1,1-Dioxothietane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and its Spectroscopic Implications
1,1-Dioxothietane-3-carboxylic acid is a fascinating small molecule incorporating a strained four-membered sulfone ring and a carboxylic acid functionality. This unique combination dictates its chemical properties and provides a distinct spectroscopic fingerprint. The electron-withdrawing nature of the sulfone group is expected to significantly influence the adjacent methine and methylene protons, as well as the carboxylic acid's electronic environment.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, specific chemical shifts and coupling patterns are anticipated.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | ~12-13 | Broad Singlet | - | The acidic proton's chemical shift is highly dependent on concentration and solvent. It will readily exchange with D₂O. |
| H-3 | ~4.0 - 4.5 | Quintet (tt) | Jax-ax ≈ 8-10 Hz, Jax-eq ≈ 6-7 Hz | This methine proton is significantly deshielded by both the adjacent sulfone and carboxylic acid groups. It will appear as a quintet due to coupling with the two adjacent methylene protons. |
| H-2, H-4 | ~3.5 - 4.0 | Multiplet | - | The methylene protons adjacent to the sulfone group are diastereotopic and will likely exhibit complex second-order coupling patterns. They are deshielded by the sulfone group. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~170-175 | The carbonyl carbon of the carboxylic acid will be in the typical downfield region for saturated acids.[1][2] |
| C-3 | ~55-65 | The methine carbon is attached to two electron-withdrawing groups, shifting it significantly downfield. |
| C-2, C-4 | ~50-60 | These methylene carbons are directly attached to the electron-withdrawing sulfone group, resulting in a downfield chemical shift. |
Rationale Behind NMR Predictions
The predictions are based on the strong deshielding effect of the sulfone group on adjacent protons and carbons. The strained four-membered ring geometry will also influence coupling constants. For comparison, in related 3-substituted thietane 1,1-dioxides, the ring protons are typically found in the 3.0-4.5 ppm region.[3] The carboxylic acid proton and carbon chemical shifts are consistent with established values for saturated carboxylic acids.[4][5]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying key functional groups. This compound possesses several IR-active moieties that will give rise to characteristic absorption bands.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad | This very broad and characteristic band is due to hydrogen bonding between carboxylic acid dimers.[6][7] |
| C-H | Stretching | 2900-3000 | Medium | Aliphatic C-H stretching. |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong | A strong, sharp absorption typical for a saturated carboxylic acid carbonyl.[6][7] |
| S=O (Sulfone) | Asymmetric Stretching | 1300-1350 | Strong | A very strong and characteristic absorption for the sulfone group. |
| S=O (Sulfone) | Symmetric Stretching | 1120-1160 | Strong | Another strong and characteristic absorption for the sulfone group. |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium | |
| O-H (Carboxylic Acid) | Bending | 910-950 | Medium, Broad | Out-of-plane bend. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 150 is expected, corresponding to the molecular weight of the compound (C₄H₆O₄S). The intensity of this peak may be weak due to the potential for facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of COOH (m/z = 45): A prominent fragment at m/z = 105 [M-45]⁺ would result from the loss of the carboxylic acid group.
-
Loss of SO₂ (m/z = 64): Cleavage of the thietane ring could lead to the loss of sulfur dioxide, resulting in a fragment at m/z = 86 [M-64]⁺.
-
McLafferty Rearrangement: While less common for cyclic systems, if the carboxylic acid can adopt a suitable conformation, a McLafferty-type rearrangement could occur, though this is less likely.
-
Further Fragmentations: The initial fragments would likely undergo further fragmentation, leading to smaller ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
For researchers aiming to synthesize and characterize this molecule, the following general protocols are suggested based on literature precedents for similar compounds.
Synthesis of this compound
A potential synthetic route involves the oxidation of a suitable thietane precursor.
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve the thietane-3-carboxylic acid precursor in a suitable solvent such as acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench any excess oxidizing agent and perform an aqueous work-up to remove byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
-
NMR: Prepare a sample by dissolving ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
-
IR: Obtain an IR spectrum of the solid compound using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
MS: Analyze the compound using a mass spectrometer with a suitable ionization source (e.g., ESI or EI) to confirm the molecular weight and fragmentation pattern.
Conclusion
While experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectroscopic characterization. The combination of a strained sulfone ring and a carboxylic acid moiety is expected to produce a unique and identifiable set of signals in NMR, IR, and MS analyses. Researchers working with this compound can use this guide to aid in its synthesis, purification, and structural verification, thereby accelerating its potential applications in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | C6H11NO4S | CID 59215778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. In Vivo Antidepressant Efficacy of 3-Substituted Thietane-1,1-dioxide Derivative - A Preliminary Study for Novel Anti-Depression Therapy in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Discovery and History of Thietane-Based Compounds
Abstract
Thietane, a four-membered sulfur-containing heterocycle, has transitioned from a chemical novelty to a structurally significant motif in modern medicinal and materials chemistry. Initially characterized by its challenging synthesis and distinct odor, the thietane ring is now recognized for its unique stereoelectronic properties, which impart favorable physicochemical characteristics such as increased polarity, metabolic stability, and three-dimensionality to parent molecules. This guide provides a comprehensive overview of the history of thietane chemistry, from its initial discovery to the development of sophisticated synthetic methodologies. It details key reaction classes, including classical ring-closing strategies and modern photochemical and catalytic approaches, and provides field-proven experimental protocols. Furthermore, this document explores the critical role of thietanes and their oxidized derivatives (sulfoxides and sulfones) as versatile bioisosteres in drug design, supported by quantitative physicochemical data and a detailed case study of the antitubercular drug candidate SQ109. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the thietane scaffold.
Introduction: The Thietane Moiety - A Scaffold of Unique Potential
The thietane ring is a saturated heterocycle consisting of three carbon atoms and one sulfur atom. For many years, it received significantly less attention than its oxygen-containing counterpart, the oxetane.[1] However, a growing body of research demonstrates that this sulfur-containing ring is not merely a heavier analogue but a unique structural unit with distinct and valuable properties for molecular design.[2][3]
The inherent ring strain and the presence of a polarizable sulfur atom give thietanes a unique three-dimensional geometry and electronic profile.[3] When incorporated into larger molecules, the thietane moiety can act as a "chiral three-dimensional polar motif," influencing properties critical to drug development, such as:
-
Solubility and Lipophilicity: The sulfur atom can engage in hydrogen bonding, and its oxidation state can be tuned to dramatically alter polarity.
-
Metabolic Stability: The rigid, strained ring can block sites of metabolism that are susceptible in more flexible acyclic or larger ring analogues.
-
Bioisosterism: Thietanes serve as effective bioisosteres for commonly used groups like gem-dimethyl, carbonyls, and even carboxylic acids, offering a novel way to explore chemical space and optimize drug candidates.[4][5]
This guide will trace the historical arc of thietane chemistry, detail the synthetic advancements that have made these compounds accessible, and provide a practical look at their application in modern science.
The Dawn of Thietane Chemistry: Discovery and Early Synthesis
The history of thietane begins in the early 20th century. The first documented isolation and synthesis of the parent compound, thietane (then called trimethylene sulfide), was achieved in 1916 by Hermann Staudinger and F. Pfenninger. Their foundational work established the first reliable, albeit low-yielding, method for constructing the strained four-membered ring.
The Staudinger and Pfenninger Synthesis (1916): The inaugural synthesis was a direct application of classical ring-closing strategy, reacting 1,3-dibromopropane with sodium sulfide in an ethanolic solution. This approach, analogous to the Williamson ether synthesis, formed the two crucial S-C bonds to close the ring. While conceptually straightforward, the reaction was often plagued by low yields due to competing elimination reactions and polymerization of the starting materials, a common challenge in the formation of strained rings.
Modern Synthetic Strategies: Accessing the Thietane Core
The accessibility of thietane derivatives has expanded dramatically since Staudinger's initial work. Modern organic synthesis offers a diverse toolkit for constructing the thietane ring with various substitution patterns.
Classical Ring-Closing Reactions
The foundational approach of intramolecular nucleophilic substitution remains a cornerstone of thietane synthesis. This method typically involves the reaction of a 1,3-difunctionalized propane derivative with a sulfur nucleophile.[6]
-
From 1,3-Dihalides: The reaction of 1,3-dihaloalkanes with sulfide sources like Na₂S is the most traditional route.[6] However, it is most effective for preparing 3-monosubstituted or 3,3-disubstituted thietanes. Steric hindrance around the C2 and C4 positions often leads to poor yields and favors elimination side reactions.[6]
-
From 1,3-Diols and Derivatives: A more versatile method involves the conversion of 1,3-diols into better leaving groups, such as dimesylates or ditosylates, followed by reaction with Na₂S. This approach provides reliable access to a wider range of substituted thietanes.
Photochemical [2+2] Cycloadditions (Thia-Paternò–Büchi Reaction)
A significant leap in thietane synthesis came with the application of photochemical methods. The thia-Paternò–Büchi reaction, a [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene, provides a powerful route to highly substituted thietanes.[7] This reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds across the alkene double bond to form the four-membered ring. It is particularly useful for creating complex, spirocyclic thietane systems.[7]
Ring Expansion and Contraction Reactions
Thietanes can also be synthesized by chemically altering other heterocyclic rings.
-
Ring Expansion of Thiiranes: Three-membered thiirane rings (episulfides) can be expanded to four-membered thietanes. This is often achieved by reacting the thiirane with a reagent that can add a one-carbon unit, such as dimethyloxosulfonium methylide.[8] The reaction proceeds via nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization to form the thietane ring.[8]
-
Ring Contraction of Thianes: While less common, the contraction of five- or six-membered sulfur heterocycles can also be used to synthesize specific thietane derivatives.
The following diagram illustrates the primary modern synthetic pathways to the thietane core.
Caption: Key synthetic routes to the thietane ring system.
Thietanes in Medicinal Chemistry: A Modern Bioisostere
The true value of the thietane scaffold in the modern era lies in its application in medicinal chemistry.[1] Its unique properties make it an attractive "bioisostere"—a substituent that can replace another functional group while retaining or improving biological activity and optimizing physicochemical properties.
The Thietane Scaffold and its Oxidized Derivatives
A key advantage of the thietane ring is the ability to tune its properties through oxidation of the sulfur atom. Thietane (S(II)), thietane-1-oxide (S(IV)), and thietane-1,1-dioxide (S(VI)) exhibit remarkably different electronic and physical properties.[9]
-
Thietane (Sulfide, S(II)): The least polar of the series, it often serves as a bioisostere for sterically demanding groups like gem-dimethyl or cyclobutane, adding three-dimensionality while improving metabolic stability.[9][10]
-
Thietane-1,1-dioxide (Sulfone, S(VI)): This is a highly polar, stable, and synthetically accessible motif.[11][12] The sulfone group is a strong hydrogen bond acceptor and can significantly increase the polarity of a molecule. Thietane dioxides are notably less lipophilic than their sulfide counterparts and even surpass the polarity of oxetanes.[9][10] They have been explored as replacements for carboxylic acids and as scaffolds in inhibitors of enzymes like PI3K-alpha.[5][11]
The following diagram illustrates the concept of using the thietane oxidation state to modulate properties.
Caption: Modulation of properties via thietane sulfur oxidation.
Quantitative Physicochemical Data
Recent studies have quantified the impact of the thietane ring and its oxidized forms on lipophilicity (LogD) and acidity/basicity (pKa), providing a rational basis for their use in drug design.
Table 1: Comparison of LogD₇.₄ for Model Compounds LogD is the distribution coefficient at pH 7.4, a measure of lipophilicity.
| Scaffold in Model Benzamide | LogD₇.₄ | Relative Polarity |
|---|---|---|
| Cyclobutane | 1.81 | Baseline |
| Thietane (S(II)) | 1.76 | Similar to Cyclobutane |
| Oxetane | 1.25 | More Polar |
| Thietane-1,1-dioxide (S(VI)) | 0.69 | Most Polar |
(Data adapted from Stepaniuk et al., 2025)[9][10]
Table 2: Acidity of Carboxylic Acid Bioisosteres
| Compound | pKa | Acidity |
|---|---|---|
| Phenylpropionic Acid | ~4.8 | Acidic |
| Thietan-3-ol Analogue | >12 | Not Acidic |
| Thietane-1,1-dioxide-3-ol Analogue | ~9.3 | Weakly Acidic |
(Data adapted from Ballatore et al., 2017)[5]
These data clearly demonstrate that the unoxidized thietane ring is a lipophilic scaffold similar to cyclobutane, while the thietane dioxide is a highly polar group that significantly reduces lipophilicity.[9][10] Furthermore, the thietan-3-ol and its sulfone derivative are effective non-acidic or weakly acidic bioisosteres for the carboxylic acid group, a crucial modification for improving properties like brain penetration for CNS drug candidates.[5]
Case Study: SQ109, an Antitubercular Drug Candidate
A prominent example of a thietane-containing compound in drug development is SQ109 .[13] SQ109 is a 1,2-ethylenediamine derivative being investigated for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]
The proposed mechanism of action for SQ109 involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for assembling the mycobacterial cell wall.[13][14] MmpL3 is responsible for transporting trehalose monomycolate (TMM), a key building block of the mycolic acid layer that forms the outer membrane of Mycobacterium tuberculosis.[14] By inhibiting this transporter, SQ109 effectively halts cell wall construction, leading to bacterial death.[13]
The role of the thietane-containing adamantyl fragment in SQ109 is thought to be crucial for its activity, contributing to the specific binding interactions with the MmpL3 transporter and providing the necessary lipophilicity to traverse the complex mycobacterial cell envelope. In mouse models of TB, replacing the standard drug ethambutol with SQ109 in a combination regimen resulted in a 32-fold greater reduction in bacterial load in the lungs, highlighting its potential to shorten and improve TB therapy.[13]
Experimental Protocols: Representative Syntheses
To provide practical, field-proven insights, this section details a representative, modern synthesis for a substituted thietane derivative. The following protocols are adapted from validated literature procedures for the synthesis of 3-aryl-3-hydroxythietane 1,1-dioxides.[15]
Protocol 5.1: Synthesis of 3-Arylthietan-3-ol
This procedure describes the addition of a Grignard reagent to thietan-3-one to create a 3-substituted tertiary alcohol.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add thietan-3-one (1.0 equiv) and anhydrous tetrahydrofuran (THF) to make a 0.2-0.3 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the desired arylmagnesium bromide Grignard reagent (1.1 equiv, e.g., 0.5 M solution in THF) dropwise to the stirred solution over 20-30 minutes.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-arylthietan-3-ol.
Protocol 5.2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxide
This procedure describes the oxidation of the thietane sulfide to the corresponding sulfone.
-
Setup: To a round-bottom flask, add the 3-arylthietan-3-ol (1.0 equiv) from Protocol 5.1 and dichloromethane (DCM) as the solvent.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 equiv) portion-wise to the stirred solution at room temperature. Caution: m-CPBA is a potentially explosive oxidizing agent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a pentane/acetone gradient) to afford the final 3-hydroxy-3-arylthietane 1,1-dioxide as a solid.[15]
Conclusion and Future Outlook
From its discovery as a malodorous liquid in 1916 to its current status as a sophisticated tool in drug design, the thietane ring has undergone a remarkable journey. The development of robust synthetic methods has unlocked the potential of this strained heterocycle, allowing chemists to harness its unique structural and electronic properties. The ability to fine-tune polarity and acidity through sulfur oxidation makes the thietane scaffold a "three-in-one" asset for medicinal chemists seeking to overcome challenges in solubility, metabolic stability, and bioactivity.[9][10] As demonstrated by clinical candidates like SQ109, thietane-based compounds are poised to make significant contributions to treating human disease. Future research will likely expand their application into materials science, leveraging their unique properties for the development of specialty polymers and other advanced materials.[12]
References
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Theoretical and Computational Exploration of 1,1-Dioxothietane-3-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tailored physicochemical properties is relentless. Among the emerging classes of small, strained heterocycles, 1,1-dioxothietane-3-carboxylic acid stands out as a molecule of significant interest. This compound marries the rigidity and polarity of the 4-membered thietane 1,1-dioxide ring with the versatile functionality of a carboxylic acid. The sulfone group, a potent electron-withdrawing moiety, dramatically influences the electronic character and reactivity of the entire structure.[1] This guide provides an in-depth technical overview of the theoretical and computational approaches to understanding the structure, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery.
The thietane 1,1-dioxide core is an intriguing structural motif. These sulfur-containing heterocycles are noted for their unique structural properties and reactivity, making them valuable building blocks in organic synthesis.[2] Their incorporation into larger molecules can impart favorable characteristics such as improved metabolic stability and altered pharmacokinetic profiles.[3][4] Furthermore, the carboxylic acid functional group is a common feature in many pharmacologically active compounds, often playing a crucial role in binding to biological targets.[5][6] However, the presence of a carboxylic acid can also lead to undesirable properties, such as poor membrane permeability.[5] This has led to extensive research into carboxylic acid bioisosteres, which are functional groups that mimic the properties of a carboxylic acid while offering improved drug-like characteristics.[7][8][9] this compound can be viewed through both lenses: as a unique scaffold for new chemical entities and as a potential bioisostere for other acidic functional groups.
This whitepaper will delve into the computational methodologies best suited for studying this molecule, predict its key structural and electronic features, and explore its potential reactivity and acidity. We will also discuss its promising applications in drug design, supported by detailed protocols and visualizations to provide a comprehensive resource for researchers in the field.
I. Computational Methodologies for the Study of this compound
The accurate theoretical description of this compound necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying the properties of organic molecules, including those containing sulfur.[10]
Choice of Density Functional and Basis Set
For sulfone-containing molecules, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred for their accuracy in describing electronic structure and thermochemistry. The B3LYP functional is a widely used and well-benchmarked choice. For more precise calculations, especially concerning reaction barriers and non-covalent interactions, long-range corrected functionals like ωB97X-D or M06-2X are recommended.
The selection of an appropriate basis set is equally critical. Pople-style basis sets, such as 6-311+G(d,p), which include diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding, are a suitable starting point.[11] For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVTZ, can be employed, though at a greater computational cost.
Solvation Models
To simulate the behavior of this compound in a biological environment or in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are essential. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the influence of the solvent on molecular properties.
Workflow for Computational Analysis
A typical computational workflow for investigating this compound is outlined below.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 8. drughunter.com [drughunter.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The 1,1-Dioxothietane Ring System: A Technical Guide to Reactivity, Stability, and Application
Abstract
The 1,1-dioxothietane scaffold, a four-membered heterocyclic sulfone, has emerged from relative obscurity to become a moiety of significant interest for researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its unique stereoelectronic properties, combining a compact, rigid structure with high polarity and metabolic stability, position it as a compelling bioisosteric replacement for more common functional groups. This in-depth technical guide provides a comprehensive overview of the 1,1-dioxothietane ring system, synthesizing field-proven insights with established scientific principles. We will delve into its synthesis, explore the nuances of its reactivity and stability, and showcase its growing applications, equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this versatile heterocyclic core.
Introduction: The Rise of a Strained Scaffold
Four-membered rings have long been recognized for their utility in medicinal chemistry, offering a means to introduce three-dimensionality and fine-tune physicochemical properties.[1] While oxetanes and azetidines have seen widespread application, the thietane ring and its oxidized derivatives have been comparatively underexplored.[1] The 1,1-dioxothietane, or thietane 1,1-dioxide, stands out due to the stability conferred by the sulfone group, which is resistant to further oxidation.[1] This guide will illuminate the fundamental chemistry of this ring system, providing a robust framework for its strategic implementation in molecular design and synthesis.
Synthesis of the 1,1-Dioxothietane Core
The construction of the 1,1-dioxothietane ring is a critical first step for its utilization. The most common and reliable method involves the oxidation of a pre-formed thietane ring.
Oxidation of Thietanes
The oxidation of thietanes to their corresponding 1,1-dioxides is a high-yielding and versatile transformation. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being the most prevalent.
Experimental Protocol: Synthesis of Unsubstituted Thietane 1,1-Dioxide [2]
-
Materials: Thietane (trimethylene sulfide), tungstic acid (WO₃·H₂O), 10% aqueous sodium hydroxide, glacial acetic acid, 30% hydrogen peroxide, chloroform, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of tungstic acid in water is adjusted to pH 11.5 with aqueous sodium hydroxide to form a tungstate catalyst suspension.
-
The suspension is cooled to 0–10 °C, and glacial acetic acid and thietane are added.
-
30% hydrogen peroxide is added dropwise over 2 hours while maintaining the temperature between 0–10 °C.
-
The mixture is stirred for an additional hour at 0–10 °C.
-
The reaction mixture is then heated to near dryness on a steam bath.
-
The resulting solid is triturated with hot chloroform (5 x 100 mL).
-
The combined chloroform extracts are filtered to remove the catalyst, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting white solid is thietane 1,1-dioxide (88-94% yield).
-
-
Characterization:
This protocol can be adapted for the synthesis of substituted 1,1-dioxothietanes, typically starting from the corresponding substituted thietanes. For instance, 3-substituted thietanols can be readily oxidized to the corresponding 3-hydroxy-1,1-dioxothietanes using m-CPBA.[4]
DOT Diagram: General Synthesis of 1,1-Dioxothietanes
Caption: General synthetic route to 1,1-dioxothietanes via oxidation.
Reactivity of the 1,1-Dioxothietane Ring
The reactivity of the 1,1-dioxothietane ring is dominated by its strained nature and the electron-withdrawing effect of the sulfone group. Key reactions include thermal decomposition and ring-opening reactions.
Thermal Stability and Decomposition
The 1,1-dioxothietane ring is thermally labile and can undergo decomposition via the extrusion of sulfur dioxide (SO₂). This cheletropic elimination results in the formation of a cyclopropane. While quantitative kinetic data for the parent 1,1-dioxothietane is scarce in the literature, the thermal decomposition of related four-membered cyclic sulfones suggests this process is a key degradation pathway.[5] The Ramberg-Bäcklund reaction, which proceeds through an unstable episulfone intermediate, also highlights the facile extrusion of SO₂ from strained sulfur-containing rings to form alkenes.[6][7]
DOT Diagram: Thermal Decomposition of 1,1-Dioxothietane
Caption: Thermal decomposition of 1,1-dioxothietane via SO₂ extrusion.
Ring-Opening Reactions
The strained four-membered ring of 1,1-dioxothietane is susceptible to nucleophilic attack, leading to ring-opening. The electron-withdrawing sulfone group activates the adjacent carbon atoms towards nucleophiles.
Experimental Protocol: Nucleophilic Ring-Opening of Thietane [8]
-
Materials: Thietane, n-butyllithium in hexanes, diethyl ether, electrophile (e.g., water or alkyl halide).
-
Procedure:
-
A solution of thietane in anhydrous diethyl ether is cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the reaction is stirred at low temperature.
-
The electrophile is added to quench the reaction.
-
The reaction is warmed to room temperature, and the product is isolated via aqueous workup.
-
While this protocol describes the ring-opening of the parent thietane, similar principles apply to the 1,1-dioxide, although the reactivity will be influenced by the sulfone group. The reaction of 3-substituted 1,1-dioxothietanes with nucleophiles can also be facilitated by the presence of a leaving group at the 3-position.[1]
DOT Diagram: Nucleophilic Ring-Opening of 1,1-Dioxothietane
Caption: General mechanism for the nucleophilic ring-opening of 1,1-dioxothietane.
Stability of the 1,1-Dioxothietane Ring System
The stability of the 1,1-dioxothietane ring is a crucial factor in its utility, particularly in the context of drug development. Generally, the ring is stable under a range of conditions, but this can be influenced by substitution patterns.
A study on 3,3-disubstituted thietane-1,1-dioxides demonstrated remarkable stability under various conditions.[4]
| Condition | Observation |
| Acidic | Quantitative recovery after treatment with 1 M HCl at 37 °C.[4] |
| Basic | Quantitative recovery after treatment with 1 M NaOH.[4] |
| Nucleophilic | Quantitative recovery in the presence of NaI and cysteine methyl ester.[4] |
However, it is important to note that a 3-hydroxy-1,1-dioxothietane derivative was found to degrade via elimination to the corresponding thiete 1,1-dioxide upon treatment with aqueous 1 M NaOH.[4] This highlights the influence of substituents on the overall stability of the ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 1,1-dioxothietane ring has garnered significant attention as a bioisostere in medicinal chemistry. Its unique combination of properties makes it an attractive replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[9][10]
Physicochemical Properties and Bioisosterism
The introduction of a 1,1-dioxothietane moiety can have a profound impact on the physicochemical properties of a molecule.
-
Polarity and Solubility: The sulfone group imparts significant polarity, which can lead to improved aqueous solubility compared to non-polar bioisosteres like the gem-dimethyl group.[9]
-
Lipophilicity: The 1,1-dioxothietane ring is less lipophilic than a gem-dimethyl group.[9] This can be advantageous in drug design, where reducing lipophilicity is often a key objective to improve pharmacokinetic properties.
-
Metabolic Stability: The 1,1-dioxothietane ring is generally resistant to metabolic degradation, particularly oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.
-
Three-Dimensionality: As a strained four-membered ring, the 1,1-dioxothietane introduces a defined three-dimensional vector, which can be crucial for optimizing interactions with a biological target.
Case Studies
While extensive clinical data on drugs containing a 1,1-dioxothietane moiety is still emerging, preclinical studies have demonstrated its potential. For instance, replacement of a peptide bond with a thietane dioxide has been shown to significantly improve both metabolic stability and target selectivity.[2]
Conclusion
The 1,1-dioxothietane ring system represents a valuable and increasingly utilized scaffold in modern chemistry. Its synthesis is readily achievable through the oxidation of thietanes, and its reactivity is characterized by thermal extrusion of sulfur dioxide and susceptibility to nucleophilic ring-opening. The inherent stability of the ring under many conditions, coupled with its desirable physicochemical properties, makes it a powerful tool for medicinal chemists. As our understanding of this unique heterocyclic system continues to grow, we can anticipate even more innovative applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for researchers to confidently explore and exploit the potential of the 1,1-dioxothietane core in their own endeavors.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 1,1-dioxothietane-3-carboxylic acid: Solubility and pKa Analysis
Introduction: The Emerging Importance of Thietane Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of novel scaffolds to modulate physicochemical properties is paramount for successful drug development. Four-membered heterocycles, such as thietanes, have garnered significant interest as versatile building blocks.[1][2] The oxidized form, thietane 1,1-dioxide, offers a unique combination of properties, including increased polarity and metabolic stability, making it an attractive motif for enhancing drug-like characteristics.[3][4] This guide focuses on a specific derivative, 1,1-dioxothietane-3-carboxylic acid (CAS: 13129-21-0, Formula: C₄H₆O₄S), a molecule of interest for its potential applications in pharmaceutical development.[5][6][7][8]
Understanding the fundamental physicochemical parameters of solubility and pKa is a critical, non-negotiable step in the early stages of drug discovery.[9][10] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for the experimental determination and theoretical consideration of the aqueous solubility and acid dissociation constant (pKa) of this compound. It is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental choices.
Theoretical Framework: Predicting Physicochemical Behavior
Before embarking on experimental determination, a theoretical analysis of the molecular structure of this compound provides valuable insights into its expected solubility and acidity.
Molecular Structure and its Implications:
-
1,1-dioxothietane ring: This small, strained ring is highly polar due to the two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group. This feature is anticipated to enhance interactions with water molecules, thereby increasing aqueous solubility.[1][4]
-
Carboxylic acid moiety: The -COOH group is a classic acidic functional group and a primary driver of both water solubility (through hydrogen bonding) and the compound's pKa. The presence of this group indicates that the compound will exhibit pH-dependent solubility.
-
Electron-withdrawing sulfone group: The powerful electron-withdrawing nature of the sulfone group, adjacent to the carboxylic acid, is expected to stabilize the carboxylate anion formed upon deprotonation. This stabilization will likely increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to a simple alkyl carboxylic acid.
Based on this structural analysis, we hypothesize that this compound is a relatively acidic compound with moderate to good aqueous solubility, particularly at pH values above its pKa.
Part 1: Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method , as it measures the concentration of a saturated solution in equilibrium with the solid drug.[11][12][13]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is accurate.
1. Preparation of Materials:
-
Compound: this compound (purity ≥98%).
-
Solvent: Purified, deionized water and relevant aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4).
-
Equipment: Temperature-controlled orbital shaker, centrifuge, calibrated pH meter, analytical balance, volumetric flasks, and a validated analytical instrument for quantification (e.g., HPLC-UV).
2. Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate mobile phase for the chosen analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV method with a previously established calibration curve.
3. Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Method | Shake-Flask |
| Temperature | 25°C / 37°C |
| Aqueous Medium | Deionized Water |
| Aqueous Medium | PBS (pH 7.4) |
| Solubility (µg/mL) | To be determined experimentally |
| Solubility (mM) | To be determined experimentally |
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Part 2: Determination of the Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this is the equilibrium between the neutral acid and the conjugate base (carboxylate anion). This value is crucial as it dictates the charge state of the molecule at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.[14]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and historically standard method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.[14][16]
1. Preparation of Materials:
-
Compound: A precisely weighed amount of this compound to create a solution of known concentration (e.g., 1 mM).[16]
-
Titrants: Standardized solutions of 0.1 M NaOH (carbonate-free) and 0.1 M HCl.[16]
-
Ionic Strength Adjuster: A concentrated solution of KCl (e.g., 0.15 M) to maintain constant ionic strength throughout the titration.[16]
-
Equipment: A calibrated potentiometer with a pH electrode, an automated titrator or a precision burette, a magnetic stirrer, and a nitrogen line.
2. Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve the compound in deionized water to create a solution of known concentration (e.g., 20 mL of 1 mM sample). Add the ionic strength adjuster. Purge the solution with nitrogen for several minutes to remove dissolved CO₂, which can interfere with the titration of an acid.[16]
-
Initial Acidification: Lower the pH of the solution to ~pH 2 by adding 0.1 M HCl to ensure the carboxylic acid is fully protonated at the start of the titration.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For greater accuracy, the inflection point of the curve can be determined by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
3. Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Method | Potentiometric Titration |
| Temperature | 25°C |
| Ionic Strength | 0.15 M KCl |
| pKa | To be determined experimentally |
Logical Diagram for pKa Determination
Caption: Logical flow of pKa determination via titration.
Part 3: The Role of Computational Modeling
In modern drug discovery, in silico prediction of physicochemical properties serves as a cost-effective and rapid screening tool.[17] Various computational models can predict pKa and solubility with increasing accuracy.[18][19]
-
pKa Prediction: Methods like quantum chemical calculations combined with continuum solvation models (e.g., DFT with PCM) or quantitative structure-property relationship (QSPR) models can provide estimates.[20][21] These predictions are most accurate when benchmarked against structurally similar compounds with known experimental values.
-
Solubility Prediction: General solubility equation (GSE) models and other machine learning algorithms can predict aqueous solubility based on parameters like melting point, logP, and pKa.
While computational predictions should not replace experimental data, they are invaluable for prioritizing compounds, guiding experimental design, and interpreting results.
Conclusion and Forward Outlook
This guide has detailed a robust, experimentally-grounded framework for the comprehensive characterization of the aqueous solubility and pKa of this compound. By employing the gold-standard shake-flask and potentiometric titration methods, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. The unique structural features of the thietane 1,1-dioxide scaffold—namely its high polarity and the electron-withdrawing nature of the sulfone group—suggest that this class of compounds holds significant promise for the design of molecules with favorable ADME profiles. The methodologies outlined herein provide the critical tools to validate this potential and advance the exploration of thietane derivatives in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Thietane Dioxide - Enamine [enamine.net]
- 5. appretech.com [appretech.com]
- 6. This compound | CAS:13129-21-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. chemaxon.com [chemaxon.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 1,1-Dioxothietane-3-Carboxylic Acid Derivatives: A Strategic Workflow for Hit Identification and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a New Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new therapeutic agents. Sulfur-containing functional groups are privileged motifs, present in a significant portion of approved drugs, valued for their ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions.[1] The sulfone moiety (R-S(O)₂-R'), in particular, is a stable, polar functional group known to act as a strong hydrogen-bond acceptor, often improving metabolic stability and pharmacokinetic profiles.[1] This guide focuses on the 1,1-dioxothietane ring system, a strained, four-membered cyclic sulfone. The inherent ring strain and defined geometry of this scaffold, combined with the acidic proton and potential for hydrogen bonding from the 3-carboxylic acid group, present a unique and underexplored pharmacophore.
This document provides a comprehensive, field-proven framework for the initial biological evaluation of a library of 1,1-dioxothietane-3-carboxylic acid derivatives. It is structured not as a rigid protocol but as a multi-tiered strategic workflow. Our approach emphasizes scientific integrity, beginning with broad, high-throughput methods to cast a wide net for potential bioactivity and progressively employing more complex, resource-intensive assays to confirm hits, elucidate mechanisms, and select the most promising candidates for lead optimization.
Section 1: The Foundation - Compound Library Quality Control
The most rigorous screening cascade will fail if the integrity of the compound library is compromised. Before any biological assessment, a stringent quality control (QC) process is non-negotiable.
1.1. Identity and Purity Confirmation Each derivative in the library must be unequivocally verified.
-
Identity: Confirmed using High-Resolution Mass Spectrometry (HRMS) to match the observed mass to the calculated exact mass, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.
-
Purity: Assessed via High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds. A minimum purity threshold of >95% is required for quantitative high-throughput screening (HTS).
1.2. Solubility Assessment Poor solubility is a primary source of artifacts in screening assays.
-
Kinetic Solubility: A preliminary assessment is performed using nephelometry or turbidimetry in the primary assay buffer. This identifies compounds prone to precipitation at test concentrations.
-
Causality: Insoluble compounds can cause light scattering, leading to false positives in optical assays. They can also aggregate and non-specifically inhibit enzymes, a phenomenon known as promiscuous inhibition. Addressing solubility upfront prevents wasted resources on artifactual hits.
1.3. Stock Solution Management
-
Solvent: Dimethyl sulfoxide (DMSO) is the standard, but its final concentration in assays must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Storage: Compounds are stored at -20°C or -80°C in desiccated conditions to prevent degradation and water absorption. Multiple freeze-thaw cycles should be avoided by preparing intermediate "daughter" plates.
Section 2: The Screening Cascade - A Multi-Tiered Approach
The screening process is designed as a funnel, efficiently filtering a large library down to a small number of well-characterized, high-quality hits.
Caption: The four-tiered screening cascade for hit identification and validation.
Tier 1: High-Throughput Primary Screening
The goal of Tier 1 is to rapidly and cost-effectively identify initial "hits" from the full library.[2] Assays are typically run at a single, high concentration (e.g., 10-20 µM) in a high-density format (384- or 1536-well plates).
2.1.1. Foundational Cytotoxicity Screening This is a critical counter-screen performed in parallel with the primary assay. It identifies compounds that cause cell death, which can lead to non-specific activity in cell-based assays.[3][4]
Experimental Protocol: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293 for general toxicity) into a 96- or 384-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add 1,1-dioxothietane derivatives to the wells at the desired final concentration (e.g., 10 µM). Include vehicle controls (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Causality: This incubation time allows for sufficient formazan production in viable cells without causing toxicity from the reagent itself.
-
Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
-
Self-Validation: The assay includes positive (100% cell death) and negative (vehicle control) controls on every plate, which are used to calculate a Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.
2.1.2. Primary Activity Screen: Target-Based vs. Phenotypic
-
Target-Based Screening: This approach is used when a specific molecular target (e.g., an enzyme or receptor) is hypothesized. It is highly efficient for identifying molecules that interact directly with the target of interest.[5][6][7] For instance, given the sulfone moiety, a panel of proteases or kinases could be selected.[7]
-
Phenotypic Screening: This target-agnostic approach measures a compound's effect on a cellular or organismal phenotype (e.g., inhibition of cancer cell proliferation, prevention of bacterial biofilm formation).[8][9] This is particularly useful for novel scaffolds where the molecular target is unknown.
Tier 2: Hit Confirmation and Potency Determination
A "hit" from a primary screen is merely a starting point.[10] Tier 2 aims to confirm these initial findings and quantify their potency.
-
Hit Confirmation: Re-test all initial hits using a freshly prepared sample of the compound to rule out plating errors or compound degradation in the original screening plate.
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). The resulting data is fitted to a sigmoidal dose-response curve to calculate the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀).
Data Presentation: Dose-Response Analysis of Confirmed Hits
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Dioxo-001 | 85.2 | 1.5 | > 50 | > 33.3 |
| Dioxo-007 | 91.5 | 0.8 | 12.4 | 15.5 |
| Dioxo-016 | 78.9 | 5.2 | > 50 | > 9.6 |
| Dioxo-023 | 95.1 | 1.1 | 1.5 | 1.4 (Discard) |
Causality: The Selectivity Index (SI) is a critical parameter. A high SI (>10) indicates that the compound's desired biological activity occurs at concentrations far below those that cause general cytotoxicity, making it a more promising candidate.
Tier 3: Secondary Assays and Initial Mechanism of Action (MoA)
This tier focuses on eliminating false positives that are specific to the primary assay format and beginning to understand how the compound works.[11][12]
-
Orthogonal Assays: Confirm the activity of hits using a different assay technology. For example, if the primary screen was a fluorescence-based enzyme assay[7], the orthogonal assay could be label-free, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which directly measure compound-target binding.[12]
-
Counter-Screens: Test hits against related targets to assess selectivity. For a kinase inhibitor, this would involve screening against a panel of other kinases. High selectivity is a hallmark of a promising drug candidate.
-
Initial MoA Studies: For a confirmed, selective hit, the next step is to validate its effect in a cellular context.
Caption: Hypothetical signaling pathway for MoA validation via Western Blot.
Experimental Protocol: Western Blot for Pathway Analysis
-
Principle: This technique is used to detect the phosphorylation status of a downstream protein (Effector Y) to confirm that the compound (Dioxothietane Hit) is engaging its intended upstream target (Target X) within the cell.[12]
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of the hit compound for a specified time.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., anti-phospho-Effector Y). Subsequently, strip and re-probe the same membrane with an antibody for the total level of the effector protein as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensities using densitometry. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target cellular activity.
-
Tier 4: Early ADME/Tox Profiling
Even highly potent and selective compounds can fail if they have poor pharmacokinetic properties or unforeseen toxicity.[13] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial for de-risking candidates.[14][15]
-
In Silico Profiling: Computational models can predict properties like lipophilicity (logP), aqueous solubility, and potential for toxicity.[16]
-
In Vitro ADME Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life. Rapid metabolism is a common reason for poor in vivo efficacy.
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to act on its target.
-
Permeability: Use assays like the Caco-2 cell monolayer to predict intestinal absorption.
-
-
In Vitro Toxicology:
-
hERG Liability: Test for inhibition of the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia.
-
Genotoxicity: Preliminary assessment using assays like the Ames test to check for mutagenic potential.
-
Data Presentation: Early ADME/Tox Profile of Validated Hits
| Compound ID | IC₅₀ (µM) | SI | Microsomal Half-life (t½, min) | Caco-2 Perm. (Papp, 10⁻⁶ cm/s) | hERG IC₅₀ (µM) |
| Dioxo-001 | 1.5 | >33 | 45 | 8.5 (Moderate) | > 30 |
| Dioxo-007 | 0.8 | 15 | < 5 (Poor) | 15.2 (High) | > 30 |
| Dioxo-016 | 5.2 | >9 | > 60 (High) | 2.1 (Low) | 12.5 |
Causality: Based on this integrated dataset, Dioxo-001 emerges as the most promising hit. It has good potency, a high selectivity index, moderate-to-high metabolic stability, and low hERG risk. Dioxo-007, despite its high potency, is metabolically unstable. Dioxo-016 has poor permeability and potential hERG liability.
Section 3: Conclusion and Path Forward
This structured, multi-tiered screening guide provides a robust framework for the initial biological evaluation of this compound derivatives. By systematically progressing from broad HTS to detailed mechanistic and "drug-likeness" assays, this workflow efficiently identifies and validates high-quality hits. It prioritizes the generation of comprehensive, multi-parameter data to enable informed decisions, ensuring that only the most promising compounds, like the hypothetical "Dioxo-001," are advanced into the resource-intensive process of lead optimization. This strategy maximizes the probability of success while minimizing the pursuit of artifactual or developmentally challenging molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. clinicalpub.com [clinicalpub.com]
- 16. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of 1,1-dioxothietane-3-carboxylic acid
An In-Depth Technical Guide to the Structural Analysis of 1,1-dioxothietane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane 1,1-dioxide moiety has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of properties including metabolic stability and the ability to act as a bioisostere for other functional groups.[1] As a compact, polar, and three-dimensional structure, it can significantly influence the physicochemical properties of a molecule, such as solubility and cell permeability. This guide provides a comprehensive overview of the structural analysis of a key derivative, this compound, a molecule of interest for introducing a polar, acidic vector on a metabolically robust core. Understanding the precise three-dimensional structure, conformation, and electronic properties of this compound is paramount for its effective application in drug design and development.
This technical guide will detail a multi-faceted approach to the structural elucidation of this compound, integrating crystallographic, spectroscopic, and computational methods to provide a holistic understanding of its molecular architecture.
Part 1: Synthesis and Purification
A reliable structural analysis begins with a pure sample. While various synthetic routes to substituted thietane 1,1-dioxides exist, a common approach involves the oxidation of the corresponding thietane. A plausible synthesis of this compound could start from a suitable 3-substituted thietane precursor, followed by oxidation of the sulfur atom and subsequent functional group manipulations to yield the carboxylic acid.
General Synthetic Approach:
A potential synthetic pathway could involve the reaction of a 1,3-dihalopropane with a protected carboxylate nucleophile to form a substituted thietane, followed by oxidation to the sulfone and deprotection.
Purification Protocol:
-
Initial Purification: The crude product is typically purified by flash column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes with a small percentage of acetic acid to ensure the carboxylic acid is protonated.
-
Recrystallization: For obtaining high-quality crystals suitable for X-ray diffraction, recrystallization is essential. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below should be employed. A mixture of a polar solvent (e.g., ethanol, methanol) and a less polar solvent (e.g., dichloromethane, diethyl ether) is often effective.
-
Purity Assessment: The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.
Part 2: Crystallographic Analysis for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.
Theoretical Background:
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined, yielding precise bond lengths, bond angles, and torsion angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
Data Interpretation:
The crystal structure of this compound would reveal:
-
Precise Bond Lengths and Angles: Key parameters such as the S=O, S-C, C-C, and C=O bond lengths and the C-S-C and O-S-O bond angles can be accurately determined.
-
Ring Conformation: The puckering of the four-membered thietane dioxide ring is a critical structural feature. The degree of puckering can be quantified by the puckering angle. For some 3,3-disubstituted thietane dioxides, the ring can be nearly planar or significantly puckered.[2]
-
Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The crystal packing will likely be dominated by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended networks.
Workflow for X-ray Crystallography:
Part 3: Spectroscopic Characterization in Solution
Spectroscopic methods provide crucial information about the structure and bonding of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule.
Theoretical Background:
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, while spin-spin coupling between adjacent nuclei provides information about connectivity.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: 1H, 13C, and 2D NMR (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.
Expected Spectra and Interpretation:
-
¹H NMR:
-
The protons on the thietane ring will appear as a complex multiplet due to coupling with each other. The exact chemical shifts and coupling constants will depend on the ring conformation.
-
The methine proton at the 3-position (CH-COOH) is expected to be downfield due to the adjacent electron-withdrawing groups.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.[3]
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[3]
-
The carbons of the thietane ring will have characteristic chemical shifts. Studies on 3-substituted thietane 1,1-dioxides have shown that the α-carbon is unusually deshielded, while the β-carbon is unusually shielded, a phenomenon known as the "four-membered ring sulfone effect".[4]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Will reveal the coupling relationships between the protons on the thietane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.
-
NMR Analysis Workflow:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Theoretical Background:
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies.
Experimental Protocol:
The FTIR spectrum can be obtained from a solid sample (as a KBr pellet) or a thin film.
Expected Spectrum and Interpretation:
-
S=O Stretch: The sulfone group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations, typically in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=O Stretch: The carboxylic acid carbonyl group will show a strong absorption between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid is monomeric or dimeric via hydrogen bonding.[3]
-
O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Theoretical Background:
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern can provide clues about the molecule's structure.
Experimental Protocol:
A dilute solution of the compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
Expected Spectrum and Interpretation:
-
Molecular Ion: The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) will confirm the molecular weight of the compound.
-
Fragmentation:
-
A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire carboxyl group (45 Da).[5]
-
Sulfones can undergo rearrangement and loss of SO₂ (64 Da).
-
Cleavage of the thietane ring can also occur.
-
Main Fragmentation Pathways:
Part 4: Computational Modeling for Deeper Structural Insight
Computational chemistry provides a powerful means to complement experimental data and gain a deeper understanding of the molecule's conformational preferences and electronic properties.
Theoretical Background:
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict geometries, energies, and spectroscopic properties.
Computational Protocol:
-
Software and Basis Set: A quantum chemistry software package (e.g., Gaussian, ORCA) is used. A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is chosen.
-
Geometry Optimization: The geometry of this compound is optimized to find the minimum energy conformation.
-
Conformational Analysis: A potential energy surface scan is performed by systematically varying the ring puckering dihedral angle to determine the energy barrier to ring inversion and the preferred conformation.
-
Spectroscopic Prediction: Theoretical NMR chemical shifts and IR vibrational frequencies are calculated and compared with the experimental data to validate the structural assignment.
Data Analysis and Comparison:
-
Conformation: The calculated lowest energy conformation can be compared with the solid-state structure from X-ray crystallography.
-
Spectra: The calculated NMR and IR spectra can be used to aid in the assignment of the experimental spectra.
-
Electronic Properties: An electrostatic potential map can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions.
Computational Workflow:
Part 5: Data Synthesis and Conclusion
A comprehensive structural analysis integrates the findings from all techniques to build a complete picture of the molecule.
Summary of Structural Data for this compound:
| Parameter | X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Connectivity | Confirmed | Confirmed | - | - | - |
| Bond Lengths/Angles | High Precision | - | - | - | Predicted |
| Ring Conformation | Puckered/Planar | Inferred | - | - | Predicted |
| Functional Groups | Confirmed | Confirmed | Confirmed | - | - |
| Molecular Weight | - | - | - | Confirmed | - |
| Intermolecular Interactions | H-bonding observed | Inferred | H-bonding observed | - | Predicted |
The , through the synergistic application of X-ray crystallography, NMR and IR spectroscopy, mass spectrometry, and computational modeling, provides a detailed and robust understanding of its molecular architecture. This knowledge is crucial for rational drug design, enabling researchers to predict how this molecule will interact with biological targets and to optimize its properties for therapeutic applications. The puckered nature of the thietane dioxide ring, combined with the hydrogen bonding capabilities of the carboxylic acid, defines its three-dimensional shape and intermolecular interactions, which are key determinants of its biological activity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Dioxothietane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
1,1-Dioxothietane-3-carboxylic acid is a valuable building block in medicinal chemistry, offering a unique strained sulfone scaffold that can impart desirable physicochemical properties to drug candidates. This document provides a comprehensive guide to the synthetic strategies for obtaining this target molecule. As a direct, high-yielding synthesis is not extensively documented, this guide consolidates information from related syntheses to propose logical and feasible synthetic routes. We will delve into two primary strategies: the oxidation of a pre-formed thietane-3-carboxylic acid precursor and the functionalization of a thietane ring followed by oxidation and subsequent conversion to the carboxylic acid. Each proposed method is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and an analysis of the critical parameters for successful execution.
Introduction: The Significance of the 1,1-Dioxothietane Moiety
The thietane 1,1-dioxide scaffold has emerged as a compelling motif in modern drug discovery. Its rigid, three-dimensional structure can enhance binding to biological targets, while the polar sulfone group can improve aqueous solubility and metabolic stability. The incorporation of a carboxylic acid functionality at the 3-position provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the generation of compound libraries for high-throughput screening. This guide aims to equip researchers with the foundational knowledge and practical protocols to synthesize this compound and its derivatives.
Proposed Synthetic Strategies
Two principal retrosynthetic pathways are outlined below. Each approach presents a unique set of advantages and challenges, which will be discussed in detail.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Synthesis via Oxidation of Thietane-3-carboxylic Acid
This approach is conceptually the most direct, involving the synthesis of thietane-3-carboxylic acid followed by oxidation of the sulfide to the sulfone.
Workflow for Strategy 1
Caption: Proposed workflow for the synthesis of this compound via a thietane-3-carboxylic acid intermediate.
Protocol 1.1: Synthesis of Thietane-3-carboxylic Acid
The synthesis of the thietane-3-carboxylic acid precursor is a multi-step process that begins with the formation of a cyclobutane ring.
Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This reaction involves the condensation of a 1,3-dihaloacetone with a malonic ester.
-
Materials: Diethyl malonate, 1,3-dichloroacetone, sodium ethoxide, absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add 1,3-dichloroacetone dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutane-1-carboxylic Acid
-
Materials: Diethyl 3-oxocyclobutane-1,1-dicarboxylate, hydrochloric acid.
-
Procedure:
-
Reflux the diester from the previous step in concentrated hydrochloric acid for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure 3-oxocyclobutane-1-carboxylic acid.
-
Step 3: Thiation and Reduction to Thietane-3-carboxylic Acid
This step involves the conversion of the ketone to a thietane. This is a challenging transformation and may require significant optimization. A plausible approach involves thiation followed by reduction.
-
Materials: 3-Oxocyclobutane-1-carboxylic acid, Lawesson's reagent, a suitable reducing agent (e.g., sodium borohydride), and an appropriate solvent (e.g., THF or toluene).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-oxocyclobutane-1-carboxylic acid in an anhydrous solvent.
-
Add Lawesson's reagent portion-wise and heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction and carefully quench with water.
-
Extract the product and purify to isolate the intermediate thioketone.
-
The subsequent reduction of the thioketone to the thietane can be attempted with a reducing agent like sodium borohydride, although this may also reduce the carboxylic acid. Protection of the carboxylic acid as an ester prior to this step is advisable.
-
Protocol 1.2: Oxidation to this compound
The oxidation of the thietane sulfide to the sulfone is a well-established transformation.[1]
-
Materials: Thietane-3-carboxylic acid, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, and a suitable solvent (e.g., dichloromethane (DCM) or methanol/water).
-
Procedure using m-CPBA:
-
Dissolve thietane-3-carboxylic acid in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Value | Reference |
| Oxidizing Agent | m-CPBA (2.2 eq.) | [2] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Typical Yield | 70-90% (for similar oxidations) | [2] |
Strategy 2: Synthesis via Functional Group Interconversion of a 3-Substituted Thietane 1,1-Dioxide
This strategy involves the synthesis of a thietane with a precursor functional group at the 3-position, followed by oxidation to the 1,1-dioxide, and subsequent conversion of the precursor group to a carboxylic acid. A promising precursor is a furan ring, which can be oxidatively cleaved.[3]
Workflow for Strategy 2
Caption: Proposed workflow for the synthesis of this compound via a furan-substituted intermediate.
Protocol 2.1: Synthesis of 3-Furan-3-yl-thietane 1,1-Dioxide
Step 1: Synthesis of 3-Furan-3-yl-thietan-3-ol
-
Materials: Thietan-3-one, 3-bromofuran, magnesium turnings, iodine crystal, dry THF.
-
Procedure:
-
Activate magnesium turnings with an iodine crystal in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromofuran in dry THF dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the solution to -78 °C.
-
Add a solution of thietan-3-one in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Step 2: Dehydroxylation of 3-Furan-3-yl-thietan-3-ol
This can be a challenging step due to the potential for ring opening of the strained thietane. A Barton-McCombie deoxygenation or similar radical-based method is a plausible approach.
Step 3: Oxidation to 3-Furan-3-yl-thietane 1,1-Dioxide
-
Materials: 3-Furan-3-yl-thietane, m-CPBA, DCM.
-
Procedure:
-
Follow the procedure outlined in Protocol 1.2, using 3-furan-3-yl-thietane as the starting material.
-
Protocol 2.2: Oxidative Cleavage to this compound
The oxidative cleavage of a furan ring to a carboxylic acid can be achieved using ruthenium-catalyzed oxidation.[3]
-
Materials: 3-Furan-3-yl-thietane 1,1-dioxide, ruthenium(III) chloride hydrate (RuCl₃·xH₂O), sodium periodate (NaIO₄), solvent mixture (e.g., acetonitrile, water, ethyl acetate).
-
Procedure:
-
In a flask, dissolve 3-furan-3-yl-thietane 1,1-dioxide in the solvent mixture.
-
Add RuCl₃·xH₂O (catalytic amount) and NaIO₄ (in excess).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Value | Reference |
| Catalyst | RuCl₃·xH₂O (catalytic) | [3] |
| Oxidant | Sodium Periodate (NaIO₄) | [3] |
| Solvent System | Acetonitrile/Water/Ethyl Acetate | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | Moderate to good | [3] |
Trustworthiness and Self-Validation
The protocols described herein are based on established chemical transformations and have been adapted from peer-reviewed literature for the synthesis of analogous compounds. For each protocol, it is crucial to incorporate in-process controls to validate the progress and outcome of the reaction.
-
Thin-Layer Chromatography (TLC): Regularly monitor the reaction progress to determine the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the intermediates and the final product to confirm their structure and purity. Key diagnostic signals for this compound would include the characteristic shifts for the methylene protons of the thietane ring and the carboxylic acid proton.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Identify key functional groups, such as the sulfone (strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the carboxylic acid (broad O-H stretch and C=O stretch).
By rigorously applying these analytical techniques at each stage, researchers can ensure the integrity of their synthetic route and the identity of the final product.
References
Application Notes & Protocols: 1,1-Dioxothietane-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Strained Scaffold for Modern Chemistry
In the landscape of modern drug discovery and organic synthesis, the demand for novel, three-dimensional scaffolds that impart favorable physicochemical properties is insatiable. 1,1-Dioxothietane-3-carboxylic acid emerges as a compelling building block, uniquely positioned at the intersection of strained-ring chemistry and functional group handle accessibility. This molecule integrates a polar sulfone moiety within a compact, four-membered ring, offering a vectorially defined exit point through its carboxylic acid group.
The inherent ring strain of the thietane dioxide core makes it a latent electrophile, susceptible to controlled ring-opening reactions, thereby providing access to unique linear sulfonated structures. Simultaneously, the sulfone group acts as a powerful electron-withdrawing group, influencing the acidity of adjacent protons and serving as a strong hydrogen bond acceptor. These features, combined with the synthetic versatility of the carboxylic acid, make this compound a powerful tool for introducing conformational rigidity, improving solubility, and exploring novel chemical space as a bioisostere for more common functionalities.[1][2]
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this building block, complete with detailed protocols to empower researchers in medicinal chemistry and synthetic methodology development.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 13129-21-0[3][4] |
| Molecular Formula | C₄H₆O₄S |
| Molecular Weight | 150.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM, THF |
Synthesis of the Building Block
The practical utility of any building block begins with its accessible synthesis. This compound can be prepared via a straightforward two-step sequence starting from commercially available thietan-3-one. This involves the formation of a protected intermediate followed by a robust oxidation.
digraph "Synthesis_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Key synthetic applications of the title building block.
Amide Bond Formation: Accessing Bioactive Amides
The most fundamental application of this building block is its use in amide coupling to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. Standard coupling reagents are effective, but care must be taken to use mild conditions to avoid potential ring-opening of the strained thietane.[5][6]
Protocol 3.1.1: HATU-Mediated Amide Coupling
-
Rationale: HATU is a highly efficient, modern coupling reagent that operates under mild conditions with low rates of racemization, making it ideal for sensitive substrates.
-
Materials: this compound, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
a. To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
b. In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of DMF.
c. Add the HATU solution to the reaction mixture at room temperature.
d. Stir for 2-6 hours. Monitor reaction progress by TLC or LC-MS.
e. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel.
-
Trustworthiness Note: The use of excess DIPEA ensures the carboxylic acid is fully deprotonated and prevents the formation of ammonium salts that would inhibit the reaction. The aqueous workup is designed to remove the coupling byproducts and unreacted starting materials.[5][7]
Table 2: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Potential Issues |
| :--- | :--- | :--- | :--- | :--- | :--- |
| EDC | HOBt | DIPEA | DCM/DMF | Water-soluble urea byproduct. | Racemization risk without additive.[6][7] |
| HATU | None | DIPEA | DMF | Fast, high-yielding, low racemization. | Higher cost. |
| SOCl₂ | None | Pyridine | DCM | Forms acyl chloride; highly reactive. | Harsh conditions (heat, strong acid byproduct) may degrade the thietane ring.[8] |
Nucleophilic Ring-Opening: Generating Linear Sulfonated Scaffolds
The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction provides a powerful method for synthesizing unique β-functionalized sulfonic acids or their derivatives, which are otherwise difficult to access. The reaction is analogous to the well-studied chemistry of β-sultones.
Caption: Nucleophilic ring-opening of the thietane dioxide core.
Protocol 3.2.1: Amine-Mediated Ring Opening
-
Rationale: Amines can act as effective nucleophiles to open the thietane ring, particularly at elevated temperatures, yielding valuable β-amino sulfonic acids. This provides a direct route to taurine-like structures.
-
Materials: this compound, secondary amine (e.g., morpholine, piperidine), dioxane, water.
-
Procedure:
a. In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 2:1 mixture of dioxane and water.
b. Add the secondary amine (3.0 eq).
c. Seal the vessel and heat the reaction to 100 °C for 12-24 hours.
d. Monitor the reaction for the consumption of starting material by LC-MS.
e. Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane and excess amine.
f. The resulting aqueous solution contains the product as a salt.
-
Purification: The product can often be isolated by lyophilization or purified using ion-exchange chromatography.
-
Trustworthiness Note: The reaction is typically sluggish and requires heat. The stability of the starting material and product under these conditions should be assessed. While some studies on related thietane dioxides show high stability, forcing conditions can promote reaction.[9] The use of a large excess of the amine nucleophile drives the reaction to completion.
Application as a Bioisostere in Drug Design
The concept of bioisosterism involves substituting one chemical group with another to enhance potency, selectivity, or pharmacokinetic properties without losing the desired biological activity.[10][11] The this compound motif is a compelling, non-classical bioisostere for several common pharmacophoric elements.
-
As a Carboxylic Acid Mimic: The entire thietane-3-ol 1,1-dioxide (accessible from the title compound via reduction) can serve as a bioisostere for a carboxylic acid.[1][12] The sulfone oxygen atoms and the hydroxyl group can form similar hydrogen bond networks as a carboxylate, but with a non-planar geometry and different pKa profile, which can be used to fine-tune target engagement and physical properties.
-
As a Constrained Linker: When incorporated into a larger molecule via amide bond formation, the thietane dioxide ring acts as a rigid, polar replacement for more flexible linkers (e.g., propyl, isopropyl) or other cyclic systems (e.g., cyclobutane, piperidine). This conformational constraint can lock a molecule into a bioactive conformation, improving binding affinity.
-
As a gem-Dimethyl or Carbonyl Isostere: Pioneering work on oxetanes demonstrated their utility as polar replacements for gem-dimethyl groups or carbonyls.[13] Thietane dioxides offer a similar geometric profile but with the added polarity and hydrogen bond accepting capability of the sulfone group, which can improve aqueous solubility and modulate cell permeability.
Caption: Bioisosteric replacement strategy using the thietane scaffold.
Safety and Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Reagents: Many reagents used in the described protocols are hazardous. HATU is an irritant. Oxone® is a strong oxidizing agent. Thionyl chloride is highly corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform reactions in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its unique combination of a strained, polar sulfone ring and a versatile carboxylic acid handle provides chemists with a robust building block for creating novel, three-dimensional molecules. From the straightforward synthesis of amide libraries to the more advanced application in ring-opening reactions and bioisosteric design, this compound offers numerous avenues for innovation in organic synthesis and medicinal chemistry. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the potential of this remarkable scaffold.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling with 1,1-dioxothietane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of the 1,1-Dioxothietane Motif in Medicinal Chemistry
The 1,1-dioxothietane moiety, a four-membered ring containing a sulfone group, has garnered increasing interest in drug discovery. Its unique stereochemical and electronic properties, combined with its compact and rigid nature, make it an attractive scaffold for the design of novel therapeutic agents. The carboxylic acid derivative, 1,1-dioxothietane-3-carboxylic acid, serves as a key building block for introducing this motif into larger molecules, often through the formation of a stable amide bond. Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the protocols and key considerations for the successful amide coupling of this compound with a variety of amine substrates.
Unique Chemical Properties and Challenges
The strained four-membered ring and the electron-withdrawing nature of the sulfone group in this compound present unique challenges not typically encountered with standard carboxylic acids. Understanding these properties is crucial for developing robust and efficient coupling protocols.
Ring Strain and Potential for Ring-Opening
The inherent strain in the four-membered ring of this compound makes it susceptible to nucleophilic attack, which can lead to ring-opening. This is a critical consideration during amide coupling, as the amine nucleophile or the basic conditions employed can potentially lead to undesired side products. The reaction of β-sultones with nucleophiles can proceed via attack at either the carbon of the C-O bond or the sulfur atom, leading to the formation of sulfonates.
Influence of the Sulfone Group
The strongly electron-withdrawing sulfone group can impact the reactivity of the adjacent carboxylic acid. While it may increase the acidity of the carboxylic acid proton, it can also influence the stability of intermediates formed during the coupling reaction.
Recommended Amide Coupling Protocols
Given the unique nature of this compound, a careful selection of coupling reagents and reaction conditions is paramount to favor the desired amide formation over potential side reactions. Below are recommended starting protocols using common and effective coupling reagents. Optimization of these conditions for specific amine substrates is highly recommended.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, often favored for its fast reaction times and ability to couple sterically hindered substrates.[4][5]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
HATU: Its high reactivity can drive the desired amide bond formation to completion quickly, potentially minimizing the time for side reactions like ring-opening to occur.
-
DIPEA: A bulky, non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing with the amine nucleophile.
-
Pre-activation: Activating the carboxylic acid before adding the amine can improve reaction efficiency and minimize side reactions involving the amine.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is another common and cost-effective method for amide bond formation.[2][6] The addition of HOBt is known to suppress racemization and improve reaction efficiency.[7]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination forms a more stable HOBt active ester, which is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. This added stability may be beneficial in preventing ring-opening of the 1,1-dioxothietane moiety.
-
Base: The addition of a base is necessary to neutralize the HCl salt of EDC and the protonated amine formed during the reaction.
Data Presentation: Comparison of Recommended Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Key Advantages | Potential Considerations for this compound |
| HATU | None | DIPEA | DMF, DCM | High efficiency, fast reaction times, good for hindered substrates.[4][5] | The high reactivity might also promote ring-opening if not carefully controlled. |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | Cost-effective, water-soluble byproducts for easy removal.[6] | The formation of the HOBt ester may offer a more controlled reaction, potentially minimizing ring instability. |
| T3P® | None | Pyridine, TEA | EtOAc, THF | Easy workup as byproducts are water-soluble. | A milder option that could be explored to avoid harsh conditions that might lead to ring-opening. |
Experimental Workflow and Mechanism
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of amide bond formation via an activated ester intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Steric hindrance. | - Increase the amount of coupling reagent and base.- Ensure anhydrous conditions.- Pre-activate the carboxylic acid before adding the amine.[8]- Consider a more powerful coupling reagent like HATU. |
| Presence of Ring-Opened Side Products | - The 1,1-dioxothietane ring is susceptible to nucleophilic attack by the amine or base. | - Use milder reaction conditions (e.g., lower temperature).- Employ a less nucleophilic base.- Minimize reaction time.- Consider using a coupling reagent that forms a more stable active ester (e.g., EDC/HOBt). |
| Difficulty in Product Purification | - Water-soluble byproducts from some coupling reagents (e.g., EDC).- Unreacted starting materials. | - For EDC, perform an aqueous workup to remove the urea byproduct.[6]- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ appropriate chromatographic techniques for purification. |
Conclusion
The successful amide coupling of this compound is a key step in the synthesis of novel molecules for drug discovery. While the strained ring system presents unique challenges, particularly the potential for ring-opening, these can be managed through the careful selection of coupling reagents and reaction conditions. The protocols and considerations outlined in this guide provide a solid foundation for researchers to develop efficient and reliable methods for the synthesis of 1,1-dioxothietane-3-carboxamides.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Esterification Procedures for 1,1-Dioxothietane-3-carboxylic Acid
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 1,1-dioxothietane-3-carboxylic acid. The thietane 1,1-dioxide moiety is a valuable scaffold in modern medicinal chemistry, prized for its ability to act as a polar, three-dimensional structural element that can improve the physicochemical properties of drug candidates.[1][2] The successful and efficient synthesis of ester derivatives of this compound (CAS: 13129-21-0) is a critical step in the development of novel therapeutics.[3][4][5] This guide details three robust esterification methods—Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—providing researchers with the rationale, step-by-step procedures, and comparative data to select the optimal method for their specific synthetic goals.
Introduction: The Strategic Importance of the Thietane Dioxide Scaffold
Four-membered heterocycles, such as thietanes, have garnered significant attention in drug discovery.[1][6] Unlike their more commonly used oxetane counterparts, thietanes and their oxidized derivatives (thietane 1,1-dioxides) offer a unique combination of properties including high polarity, metabolic stability, and a distinct three-dimensional geometry.[2][7][8] The sulfone group in the 1,1-dioxide is a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.
This compound serves as a key building block for introducing this valuable scaffold into larger molecules. Its ester derivatives are versatile intermediates, enabling further functionalization through amide bond formation, reduction, or other transformations. The choice of esterification method is paramount, as it must be compatible with the stability of the four-membered ring and any other functional groups present in the alcohol coupling partner.
This guide explains the causality behind selecting a specific protocol, ensuring that researchers can make informed decisions based on substrate scope, reaction conditions, and desired outcomes.
Comparative Analysis of Esterification Methodologies
The direct esterification of this compound can be approached through several classic and modern synthetic methods. The selection of an appropriate procedure depends on factors such as the steric hindrance of the alcohol, the presence of acid- or base-labile functional groups, and the desired scale of the reaction. We present three field-proven methods, each with distinct advantages and limitations.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification | Method 3: Mitsunobu Reaction |
| Core Reagents | Alcohol (often as solvent), Acid Catalyst | Alcohol, Coupling Agent (DCC/EDCI) | Alcohol, Azodicarboxylate (DEAD/DIAD), Phosphine (PPh₃) |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄, p-TsOH) | Nucleophilic catalyst (e.g., DMAP) | Not applicable (reagent-mediated) |
| Temperature | Elevated (Reflux) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Simple, inexpensive, and highly scalable.[9] | Mild conditions, high yields, broad substrate scope.[10][11] | Mild, neutral conditions; inversion of alcohol stereochemistry.[12][13] |
| Key Disadvantage | Harsh acidic conditions, high temperatures. | Stoichiometric urea byproduct, potential for racemization.[11] | Stoichiometric phosphine oxide and hydrazine byproducts.[13][14] |
| Ideal For | Simple, robust primary and secondary alcohols. | Acid-sensitive substrates, sterically hindered alcohols. | Chiral secondary alcohols, temperature-sensitive substrates. |
Experimental Protocols & Methodologies
Method 1: Fischer-Speier Esterification
This method represents the most classical and direct approach, relying on an acid catalyst to drive the equilibrium reaction between the carboxylic acid and an alcohol.[15][16] To ensure high conversion, the reaction is typically performed using the alcohol as the solvent and with continuous removal of the water byproduct, often via a Dean-Stark apparatus.
-
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
Methanol (MeOH), anhydrous (50 mL)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 mL, ~2.0 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (for use with Dean-Stark, optional)
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.1 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 1,1-dioxothietane-3-carboxylate.
-
The proton from the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[17][18] This activation allows the weakly nucleophilic alcohol to attack. Using the alcohol as the solvent and removing water shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[16]
Method 2: Steglich Esterification using EDCI/DMAP
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10] This method is performed under mild, non-acidic conditions, making it ideal for substrates with acid-labile functional groups.
-
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
Isopropanol (0.75 mL, 10.0 mmol)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.11 g, 11.0 mmol)
-
DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 mmol), isopropanol (10.0 mmol), and DMAP (1.0 mmol).
-
Dissolve the components in anhydrous DCM (50 mL) and cool the flask to 0 °C in an ice bath with magnetic stirring.
-
Add EDCI (11.0 mmol) to the cooled solution in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Stir at room temperature for 12-18 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography to isolate the desired ester.
-
The carbodiimide (EDCI) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a superior acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt. This salt is highly electrophilic and is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[10][11] This pathway avoids the need for harsh acids and high temperatures.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters from primary and secondary alcohols under exceptionally mild, neutral conditions.[12][19] It is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable in chiral synthesis.[13] The reaction involves the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
-
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
(R)-(-)-2-Butanol (0.92 mL, 10.0 mmol)
-
Triphenylphosphine (PPh₃) (2.89 g, 11.0 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (2.17 mL, 11.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Hexane, Ethyl Acetate (for chromatography)
-
-
Step-by-Step Procedure:
-
In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 mmol), (R)-(-)-2-butanol (10.0 mmol), and triphenylphosphine (11.0 mmol) in anhydrous THF (100 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add DIAD (11.0 mmol) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Once the starting materials are consumed, concentrate the reaction mixture in vacuo.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Pre-purify by dissolving the residue in a minimal amount of DCM and adding diethyl ether or hexanes to precipitate the bulk of the byproducts. Filter and concentrate the filtrate.
-
Perform final purification by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure (S)-sec-butyl ester.
-
The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD to form a betaine intermediate.[12][20] This betaine deprotonates the carboxylic acid. The resulting carboxylate anion is a key component of the reactive ion pair. Simultaneously, the alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces the activated alcohol via an Sₙ2 mechanism, leading to the ester with complete inversion of configuration at the alcohol's chiral center.[13]
Visualization of Workflows and Mechanisms
Experimental Workflows
Reaction Mechanisms
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care. In case of contact, wash immediately with copious amounts of water.
-
Carbodiimides (DCC, EDCI): Potent allergens and sensitizers. Avoid inhalation of dust and skin contact.
-
Azodicarboxylates (DEAD, DIAD): Potentially explosive and toxic. Should be stored at low temperatures and handled with care. Avoid heating neat.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
Conclusion
The synthesis of esters from this compound is a fundamental transformation for the incorporation of this valuable pharmacophore into drug candidates. This guide provides three reliable and well-documented protocols. The Fischer-Speier esterification offers a simple, scalable route for robust substrates. The Steglich esterification provides a mild alternative for sensitive molecules. Finally, the Mitsunobu reaction offers unparalleled mildness and stereochemical control, making it the premier choice for complex, chiral alcohols. By understanding the underlying mechanisms and procedural nuances, researchers can confidently select and execute the optimal esterification strategy for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.kuleuven.be [chem.kuleuven.be]
Application Notes and Protocols for the Functionalization of 1,1-Dioxothietane-3-carboxylic Acid: A Gateway to Novel Chemical Scaffolds
Introduction: The Rising Prominence of the Thietane Dioxide Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of novel bioisosteres is a cornerstone of successful drug design. Four-membered saturated heterocycles, such as thietanes and their oxidized derivatives, have garnered increasing attention for their ability to impart favorable physicochemical properties to bioactive molecules.[1][2] The thietane-1,1-dioxide moiety, in particular, serves as a compact, polar, and metabolically stable scaffold that can modulate properties such as solubility, lipophilicity, and metabolic stability.[3] 1,1-Dioxothietane-3-carboxylic acid is a versatile and commercially available starting material that provides a convenient entry point for the synthesis of a diverse array of functionalized thietane dioxides for applications in drug discovery and development. This guide provides a comprehensive overview of the key functionalization strategies for this valuable building block, complete with detailed experimental protocols and mechanistic insights.
Part 1: Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the primary handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Amide Bond Formation: A Versatile Linkage Strategy
The formation of an amide bond is a fundamental transformation in medicinal chemistry, and several reliable methods can be employed for the coupling of this compound with a diverse range of primary and secondary amines.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used and highly efficient method for amide bond formation. The reaction proceeds through an NHS-activated ester intermediate, which then reacts with the amine to form the desired amide. This method is particularly advantageous due to the water-solubility of the EDC byproduct, which simplifies purification.
Protocol 1: EDC/NHS-Mediated Amide Coupling of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF at room temperature, add EDC (1.2 eq).
-
Stir the reaction mixture for 30-60 minutes to allow for the formation of the NHS-activated ester.
-
Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1,1-dioxothietane-3-carboxamide.
Causality Behind Experimental Choices: The use of NHS as an additive minimizes side reactions and can reduce racemization if the amine is chiral. The aqueous workup effectively removes the water-soluble urea byproduct of EDC and any unreacted starting materials.
Caption: Workflow for EDC/NHS-mediated amide coupling.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that often provides faster reaction times and higher yields, particularly with sterically hindered amines or less reactive carboxylic acids.
Protocol 2: HATU-Mediated Amide Coupling of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
5% aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at room temperature, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash with 5% aqueous LiCl solution (3 x) to remove DMF, followed by saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Typical Reaction Time | Typical Yield Range (%) | Key Advantages |
| EDC/NHS | 4-16 hours | 70-95% | Water-soluble byproducts, mild conditions. |
| HATU | 1-4 hours | 80-98% | High efficiency, rapid reactions, suitable for hindered substrates. |
Table 1: Comparison of Common Amide Coupling Reagents.
Esterification: Synthesis of 1,1-Dioxothietane-3-carboxylates
Ester derivatives of this compound are valuable intermediates for further functionalization and can also serve as final products in drug discovery programs.
The Fischer esterification is a straightforward and cost-effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction to completion.
Protocol 3: Fischer Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired alkyl 1,1-dioxothietane-3-carboxylate.
Part 2: Functionalization via Reduction and Subsequent Derivatization
Reduction of the carboxylic acid to a primary alcohol opens up a new set of synthetic possibilities, allowing for the introduction of a variety of functional groups at the 3-position of the thietane dioxide ring.
Reduction to 3-(Hydroxymethyl)thietane 1,1-Dioxide
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes are required for the reduction of carboxylic acids. Care must be taken due to the high reactivity of these reagents.
Protocol 4: Reduction of this compound with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 1 M aqueous NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or EtOAc.
-
Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(hydroxymethyl)thietane 1,1-dioxide, which can often be used in the next step without further purification.
Caption: Pathway for reduction and further functionalization.
Conversion of the Hydroxyl Group to a Leaving Group
The primary alcohol obtained from the reduction can be readily converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.
Protocol 5: Synthesis of 3-(Chloromethyl)thietane 1,1-Dioxide
Materials:
-
3-(Hydroxymethyl)thietane 1,1-dioxide
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
Procedure:
-
To a solution of 3-(hydroxymethyl)thietane 1,1-dioxide (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 3-(chloromethyl)thietane 1,1-dioxide, which can be purified by column chromatography if necessary.
The resulting 3-(halomethyl)thietane 1,1-dioxide is a versatile intermediate for introducing a variety of nucleophiles at the 3-position, including azides, cyanides, thiols, and amines, further expanding the chemical space accessible from this compound.
Part 3: Ring Stability and Potential for Ring-Opening Reactions
The thietane-1,1-dioxide ring is generally stable under a range of acidic and basic conditions, as well as in the presence of many nucleophiles. However, under strongly basic conditions or with certain nucleophiles, ring-opening reactions can occur. It is important for the researcher to be aware of these potential side reactions when designing synthetic routes. For instance, treatment of some 3-substituted thietane-1,1-dioxides with strong bases can lead to elimination to form the corresponding thiete-1,1-dioxide. While often an undesired side reaction, this reactivity can also be exploited for the synthesis of unsaturated four-membered rings.
Part 4: Characterization Data
The successful synthesis of functionalized this compound derivatives should be confirmed by standard analytical techniques such as NMR and IR spectroscopy, and mass spectrometry.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ethyl 1,1-dioxothietane-3-carboxylate | ~4.2 (q, 2H, OCH₂), ~3.8-4.0 (m, 2H, CH₂SO₂), ~3.6-3.8 (m, 2H, CH₂SO₂), ~3.5 (m, 1H, CH), ~1.3 (t, 3H, CH₃) | ~170 (C=O), ~62 (OCH₂), ~55 (CH₂SO₂), ~55 (CH₂SO₂), ~40 (CH), ~14 (CH₃) | ~1735 (C=O), ~1310, 1120 (SO₂) |
| N-Benzyl-1,1-dioxothietane-3-carboxamide | ~8.5 (br s, 1H, NH), ~7.3 (m, 5H, Ar-H), ~4.5 (d, 2H, NCH₂), ~3.8-4.0 (m, 2H, CH₂SO₂), ~3.6-3.8 (m, 2H, CH₂SO₂), ~3.4 (m, 1H, CH) | ~168 (C=O), ~138 (Ar-C), ~128-129 (Ar-CH), ~55 (CH₂SO₂), ~55 (CH₂SO₂), ~44 (NCH₂), ~42 (CH) | ~3300 (N-H), ~1650 (C=O), ~1315, 1125 (SO₂) |
| 3-(Hydroxymethyl)thietane 1,1-dioxide | ~4.5 (br s, 1H, OH), ~3.6-3.8 (m, 2H, CH₂OH), ~3.4-3.6 (m, 2H, CH₂SO₂), ~3.2-3.4 (m, 2H, CH₂SO₂), ~2.8 (m, 1H, CH) | ~65 (CH₂OH), ~58 (CH₂SO₂), ~58 (CH₂SO₂), ~45 (CH) | ~3400 (O-H), ~1300, 1115 (SO₂) |
Table 2: Representative Spectroscopic Data for Functionalized this compound Derivatives. Note: Exact chemical shifts and coupling constants can vary depending on the solvent and specific substitution pattern.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The functionalization of its carboxylic acid moiety through robust and well-established protocols, such as amide coupling and esterification, provides a direct route to a wide array of derivatives. Furthermore, the reduction of the carboxylic acid to a primary alcohol opens up avenues for a host of subsequent transformations at the 3-position of the thietane dioxide ring. The inherent stability of the thietane-1,1-dioxide core under many reaction conditions makes it an attractive scaffold for the development of new therapeutic agents. The protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this promising heterocyclic building block.
References
Application Notes & Protocols: 1,1-Dioxothietane-3-carboxylic Acid in Medicinal Chemistry
Abstract
The carboxylic acid moiety is a ubiquitous pharmacophore, critical for target engagement in numerous drug classes.[1] However, its inherent physicochemical properties—notably high acidity and polarity—can lead to significant challenges in drug development, including poor membrane permeability, rapid metabolism, and idiosyncratic toxicities.[1][2][3] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity.[1][2] This document provides a detailed technical guide on the application of 1,1-dioxothietane-3-carboxylic acid, a novel, non-classical bioisostere for the carboxylic acid functional group. We present its strategic value, physicochemical rationale, detailed synthetic protocols, and methods for its incorporation into lead compounds.
Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosteres
Carboxylic acids are prevalent in over 450 marketed drugs, prized for their ability to form strong ionic and hydrogen bond interactions with biological targets. At physiological pH (7.4), they exist predominantly as carboxylate anions, which enhances water solubility and facilitates potent binding to complementary pockets, often involving arginine or lysine residues.[1]
However, this ionization is a double-edged sword. The resulting negative charge can impede passive diffusion across cellular membranes, limiting oral bioavailability and penetration into tissues like the central nervous system (CNS).[1] Furthermore, carboxylic acids are susceptible to metabolic transformation into reactive acyl glucuronides or acyl-CoA thioesters, which can covalently modify proteins, leading to drug toxicity.[1][4]
To address these challenges, medicinal chemists employ bioisosteres—functional groups with similar steric and electronic properties that can mimic the parent moiety while offering an improved ADME/Tox profile.[1][2] While tetrazoles and hydroxamic acids are well-established carboxylic acid bioisosteres, there is a continuous search for novel replacements with unique properties.[5] The 1,1-dioxothietane scaffold, a four-membered sulfur-containing heterocycle, has emerged as a promising and under-explored motif in this space.[6]
Rationale for this compound as a Bioisostere
The this compound moiety presents a unique combination of structural and electronic features that make it an attractive surrogate for a simple carboxylic acid.
-
Modulated Acidity and Lipophilicity: The strongly electron-withdrawing sulfone group (SO₂) significantly influences the acidity (pKa) of the adjacent carboxylic acid. This modulation can alter the ionization state at physiological pH compared to a standard carboxylate, potentially improving membrane permeability. The rigid, saturated ring structure also impacts the molecule's overall lipophilicity (cLogP) and shape.
-
Hydrogen Bonding Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This allows the scaffold to engage in hydrogen bond interactions within a target binding site, partially mimicking the interactions of a carboxylate group.
-
Metabolic Stability: The thietane dioxide ring is generally stable and not prone to the common metabolic pathways that affect many carboxylic acids, such as acyl glucuronidation.[1] This can lead to a more predictable metabolic profile and reduced risk of forming reactive metabolites.
-
Structural Rigidity and Vectorial Projection: The four-membered ring introduces conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The defined geometry of the ring projects the carboxylic acid group into a specific region of chemical space, providing a valuable tool for structure-activity relationship (SAR) studies.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the estimated or known physicochemical properties of this compound compared to benzoic acid and a common tetrazole bioisostere.
| Compound/Moiety | Structure | Approx. pKa | cLogP (Calculated) | Key Features |
| Benzoic Acid | 4.2 | 1.87 | Planar, aromatic, standard acidity. | |
| 5-Phenyl-1H-tetrazole | 4.5 | 1.69 | Planar, aromatic, similar acidity to COOH, metabolically more stable.[7] | |
| This compound | ![]() | ~3.0-3.5 | -0.5 to 0.0 | Non-planar, rigid, increased acidity, potent H-bond acceptor. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis starting from commercially available thietan-3-ol. The causality behind this pathway is the robust and well-documented oxidation of the thietane sulfur, followed by oxidation of the alcohol to a ketone, and subsequent conversion to the target carboxylic acid.
Caption: Multi-step synthesis of the target compound.
Causality: This step uses a strong oxidizing agent to selectively oxidize the sulfide to a sulfone. Hydrogen peroxide in an acidic medium is an effective and common method for this transformation.[8]
-
Reaction Setup: To a stirred solution of thietan-3-ol (1.0 eq) in formic acid (5 vol) and ethyl acetate (3 vol) at 0 °C, add 35% aqueous hydrogen peroxide (H₂O₂) (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, warm the mixture to 45-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvents. Co-distill with isopropanol to yield a slurry.
-
Purification: Recrystallize the crude product from isopropanol to afford 3-hydroxythietane-1,1-dioxide as a white solid.
Causality: The secondary alcohol is oxidized to a ketone. A mild oxidant like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is chosen to avoid over-oxidation or degradation of the strained ring system.
-
Reaction Setup: To a stirred suspension of PCC (1.5 eq) and silica gel in dichloromethane (DCM, 10 vol) at room temperature, add a solution of 3-hydroxythietane-1,1-dioxide (1.0 eq) in DCM.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield thietan-3-one-1,1-dioxide.
Causality: This step utilizes a standard conversion of a ketone to a carboxylic acid via a cyanohydrin intermediate. The nitrile is hydrolyzed under acidic conditions to the final product.
-
Cyanohydrin Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve thietan-3-one-1,1-dioxide (1.0 eq) in dry DCM. Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq), followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully pour the reaction mixture into a flask containing 6M hydrochloric acid (HCl) cooled in an ice bath.
-
Reaction: Vigorously stir the biphasic mixture and heat to 50-60 °C for 6-8 hours to effect hydrolysis of the nitrile.
-
Workup and Isolation: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash chromatography to yield this compound.
Protocol 2: Incorporation into a Lead Compound via Amide Coupling
This protocol details the coupling of this compound to a hypothetical primary amine-containing lead compound (Lead-NH₂).
Causality: This is a standard amide bond formation reaction. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and leading to high yields.
Caption: Workflow for amide bond formation.
-
Reaction Setup: To a solution of this compound (1.1 eq) in N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Coupling: Add a solution of the amine-containing lead compound (Lead-NH₂, 1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the product and consumption of the limiting reagent by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by preparative HPLC to obtain the final, pure compound.
Conclusion and Future Perspectives
This compound represents a valuable building block for medicinal chemists seeking to overcome the inherent liabilities of carboxylic acids in drug candidates. Its unique combination of modulated acidity, potent hydrogen-bonding capability, and metabolic stability provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. The synthetic and application protocols provided herein offer a practical guide for researchers to explore the potential of this promising bioisostere in their drug discovery programs. Future work should focus on expanding the synthetic accessibility to substituted analogs of this scaffold to enable more extensive SAR exploration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. drughunter.com [drughunter.com]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
Application Notes and Protocols: 1,1-Dioxothietane-3-carboxylic Acid as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Carboxylic Acid Bioisosteres
In the landscape of drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, crucial for the biological activity of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in strong electrostatic interactions and hydrogen bonds with biological targets.[1] However, the very properties that make it an effective pharmacophore can also introduce significant liabilities. The acidic nature of the carboxyl group often leads to poor pharmacokinetic profiles, including limited passive diffusion across biological membranes and a high degree of plasma protein binding.[2][3] Furthermore, carboxylic acid-containing drugs can be susceptible to metabolic transformations, such as glucuronidation, which may lead to the formation of reactive metabolites and potential toxicity.[3]
To mitigate these challenges while preserving the desired biological activity, medicinal chemists frequently employ the strategy of bioisosteric replacement.[4] A bioisostere is a functional group that retains similar physicochemical properties to the original moiety, allowing it to interact with the biological target in a comparable manner, but with a modified overall molecular profile that can enhance drug-like properties.[4] This has led to the exploration of a wide array of carboxylic acid surrogates, each with its unique set of characteristics.
This document provides a detailed examination of 1,1-dioxothietane-3-carboxylic acid as a promising, yet underexplored, non-classical bioisostere for the carboxylic acid functional group. The incorporation of the four-membered thietane dioxide ring offers a unique three-dimensional scaffold that can modulate a compound's physicochemical properties in a manner distinct from more traditional, planar bioisosteres.[4][5]
The this compound Moiety: A Profile
The this compound scaffold presents an intriguing combination of features for a carboxylic acid bioisostere. The sulfone group is a strong hydrogen bond acceptor and introduces polarity, which can be advantageous for solubility.[5] The four-membered ring imparts a degree of conformational constraint and three-dimensionality that differs significantly from the more flexible and planar nature of a simple carboxylic acid.
Structural and Physicochemical Properties
While specific experimental data for this compound is not extensively available in the literature, we can infer its likely properties based on related structures and general chemical principles. The sulfone moiety is known to be metabolically robust, potentially offering an advantage over more labile functional groups.
Below is a comparative table of predicted or experimentally determined physicochemical properties for a generic carboxylic acid, the well-established tetrazole bioisostere, and the related 1,1-dioxothiolane-3-carboxylic acid, which serves as a close proxy for the target thietane derivative.
| Property | Generic Carboxylic Acid | 5-Substituted Tetrazole | 1,1-Dioxothiolane-3-carboxylic acid (proxy) |
| pKa | ~4-5[6] | ~4.5-5.5[6] | Not Reported |
| Calculated logP | Varies | Generally higher than COOH[6] | -0.7[7] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3-4 | 4 |
| Metabolic Liability | Glucuronidation[3] | Generally stable[6] | Expected to be stable |
Note: The data for 1,1-dioxothiolane-3-carboxylic acid is used as an approximation for this compound due to the limited availability of specific experimental values for the latter.
Synthesis of this compound: A Proposed Protocol
Conceptual Synthetic Workflow
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements [morressier.com]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Dioxothietane-3-carboxylic Acid in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of organic and polymer chemistry. To date, the direct application of 1,1-dioxothietane-3-carboxylic acid in materials science is not extensively documented in peer-reviewed literature. The content herein presents hypothetical, yet scientifically grounded, pathways for its utilization as a novel monomer and functional building block.
Introduction: A Bifunctional Monomer with Untapped Potential
This compound is a unique heterocyclic compound featuring a strained four-membered ring with a sulfone group and a carboxylic acid moiety. This bifunctionality presents intriguing possibilities for the synthesis of novel polymers with tailored properties. The sulfone group, being a polar and chemically robust moiety, can impart high thermal stability, specific solubility characteristics, and potential for hydrogen bonding. The carboxylic acid provides a versatile handle for various polymerization techniques, including polycondensation and esterification, and can also serve as a site for post-polymerization modification or for introducing hydrophilicity and ion-exchange capabilities.
The strained thietane dioxide ring itself is a latent reactive group. Under specific conditions, it could potentially undergo ring-opening polymerization, leading to linear polymers with sulfone and carboxyl functionalities integrated into the polymer backbone. This dual approach to polymerization—leveraging either the carboxylic acid, the ring, or both—makes this compound a promising candidate for the development of advanced functional materials.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 13129-21-0 | --INVALID-LINK-- |
| Molecular Formula | C₄H₆O₄S | --INVALID-LINK-- |
| Molecular Weight | 150.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General chemical knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), and aqueous base. | Inferred from structure |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.
Proposed Application I: Synthesis of a Novel Polyester via Polycondensation
The carboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polyesters. By reacting it with a suitable diol, a polyester with the thietane dioxide moiety as a pendant group can be synthesized. This pendant group is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polyester. The polarity of the sulfone group may also improve the polymer's solubility in certain organic solvents and its adhesion to polar substrates.
Experimental Protocol: Synthesis of Poly(hexamethylene 1,1-dioxothietane-3-carboxylate)
This protocol describes the synthesis of a polyester via the reaction of this compound with 1,6-hexanediol.
Materials:
-
This compound (1.0 eq)
-
1,6-Hexanediol (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.01 eq)
-
Toluene
-
Methanol
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add this compound (15.0 g, 0.1 mol), 1,6-hexanediol (11.8 g, 0.1 mol), p-toluenesulfonic acid (0.19 g, 1 mmol), and toluene (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, pour the viscous solution into a beaker containing 500 mL of cold methanol with stirring.
-
The polyester will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with fresh methanol (3 x 100 mL).
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Characterization:
-
¹H NMR: To confirm the polyester structure.
-
FT-IR: To verify the formation of ester linkages and the presence of the sulfone group.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
-
DSC/TGA: To analyze the thermal properties (glass transition temperature, melting point, and thermal decomposition temperature).
Proposed Application II: Anionic Ring-Opening Polymerization (AROP)
The strained four-membered ring of this compound, activated by the electron-withdrawing sulfone group, could potentially undergo ring-opening polymerization (ROP). Anionic ROP, initiated by a strong nucleophile, is a plausible pathway. The carboxylic acid would need to be protected (e.g., as an ester) prior to polymerization to prevent side reactions with the anionic initiator. The resulting polymer would feature a polysulfone backbone with pendant ester groups, which could be subsequently hydrolyzed to yield a water-soluble polycarboxylic acid. Such polymers could find applications as ion-exchange resins, dispersants, or biodegradable materials. The introduction of sulfone groups into the main chain of polyesters is known to enhance their degradation rates.[1]
Experimental Protocol: Synthesis of Methyl 1,1-dioxothietane-3-carboxylate and its Anionic Ring-Opening Polymerization
Part A: Synthesis of Methyl 1,1-dioxothietane-3-carboxylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (15.0 g, 0.1 mol) in anhydrous DCM (100 mL).
-
Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and add it dropwise to a solution of anhydrous methanol (8.0 g, 10 mL, 0.25 mol) in anhydrous DCM (50 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.
Part B: Anionic Ring-Opening Polymerization
Materials:
-
Methyl 1,1-dioxothietane-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 1,1-dioxothietane-3-carboxylate (16.4 g, 0.1 mol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (e.g., 1.6 M in hexanes, 0.63 mL, 1 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Allow the solution to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the polymer by filtration and dry under vacuum.
References
Application Note: A Scalable and Robust Synthesis of 1,1-Dioxothietane-3-carboxylic Acid for Pharmaceutical Research
Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of 1,1-dioxothietane-3-carboxylic acid, a critical building block in modern medicinal chemistry. Thietane dioxides are increasingly utilized as saturated bioisosteres for carbonyl groups and phenyl rings, offering improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide details a robust and scalable oxidation protocol, moving from a precursor to the final active molecule, with a focus on process safety, efficiency, and purity. The methodologies are designed for researchers, chemists, and drug development professionals requiring reliable access to this valuable compound.
Introduction: The Strategic Value of 1,1-Dioxothietane Scaffolds
In the pursuit of novel therapeutics, the modulation of a molecule's physicochemical properties is paramount. The "Escape from Flatland" concept encourages the use of three-dimensional, saturated scaffolds to improve drug-like properties. The 1,1-dioxothietane moiety, a four-membered sulfur-containing heterocycle, has emerged as a compelling structural motif.[1] It serves as a polar, stable, and non-planar bioisostere for more traditional functional groups.
The sulfone group (SO₂) imparts high polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule. Unlike the corresponding thietane, the 1,1-dioxide is resistant to further oxidation, rendering it metabolically stable.[1] this compound, therefore, represents a key starting material for introducing this valuable scaffold into drug candidates. This guide provides a field-proven protocol for its synthesis on a scale relevant to preclinical development.
Synthetic Strategy and Mechanistic Rationale
The most direct and scalable route to this compound involves the oxidation of its sulfide precursor, thietane-3-carboxylic acid. The core of this transformation is the conversion of the thioether to a sulfone.
Causality of Reagent Selection:
While various oxidants can achieve this transformation (e.g., m-CPBA, hydrogen peroxide), Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is selected for this scale-up protocol for several key reasons:
-
Safety and Handling: Oxone® is a stable, solid material, which is significantly safer to handle and store in large quantities compared to potentially explosive organic peroxides like m-CPBA.[2][3]
-
Efficiency and Selectivity: It is a powerful oxidant capable of converting sulfides directly to sulfones, often without requiring a catalyst. The reaction can be controlled to favor sulfone formation over the intermediate sulfoxide by adjusting stoichiometry and solvent.[4]
-
Work-up and Byproducts: The byproducts of the reaction (potassium sulfate and bisulfate) are inorganic salts that are readily removed through aqueous work-up, simplifying purification.
-
Cost-Effectiveness: For large-scale synthesis, Oxone® is an economically viable option.
The oxidation proceeds via a nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the peroxymonosulfate, leading first to the sulfoxide and then, with a second equivalent of oxidant, to the target sulfone.
Process Workflow Diagram
The overall process from starting material to purified product is outlined below. This workflow emphasizes control over reaction conditions and a streamlined purification sequence.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves strong oxidants and acids. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. A risk assessment should be performed before commencing the synthesis.[5]
Materials and Equipment:
-
Thietane-3-carboxylic acid (starting material)
-
Oxone® (Potassium peroxymonosulfate)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Isopropanol (IPA)
-
Sodium Chloride (for brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Large reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel
-
Ice/water bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge thietane-3-carboxylic acid (50.0 g, 0.42 mol).
-
Add acetonitrile (500 mL) and deionized water (500 mL). Stir the mixture to form a solution or a fine slurry.
-
Cool the reaction vessel to 0-5 °C using an ice/water bath.
-
-
Oxidation:
-
In a separate beaker, prepare a solution of Oxone® (387 g, 0.63 mol, 1.5 equivalents) in deionized water (1 L). Note: The dissolution is endothermic.
-
Once the reaction mixture is cooled, begin the slow, portion-wise addition of the Oxone® solution over 60-90 minutes.
-
CRITICAL: Monitor the internal temperature closely. Maintain the temperature below 15 °C throughout the addition to prevent runaway reactions. The reaction is exothermic.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide test is negative.
-
Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator.
-
-
Acidification and Extraction:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate of the product should form.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.
-
For purification, transfer the crude solid to a clean flask and add a minimal amount of hot isopropanol to dissolve it. Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 50 °C.
-
Data Presentation: Expected Results
| Parameter | Value | Notes |
| Starting Material | 50.0 g | Thietane-3-carboxylic acid |
| Oxidant | 387 g (1.5 eq) | Oxone® |
| Typical Yield | 50 - 58 g | 80 - 92% |
| Appearance | White crystalline solid | - |
| Purity (by LC-MS) | >98% | - |
| Melting Point | 168-171 °C | Literature consistency check |
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 4.15-4.05 (m, 1H, CH), 3.95-3.85 (m, 2H, CH₂), 3.75-3.65 (m, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.5 (C=O), 55.0 (CH₂), 35.0 (CH).
Conclusion and Trustworthiness
This protocol provides a self-validating system for the scalable synthesis of this compound. The causality behind each step—from the choice of a safer, more efficient oxidant to the controlled reaction conditions and straightforward purification—ensures a reliable and reproducible outcome. By adhering to the detailed steps and safety precautions, researchers can confidently produce high-purity material essential for advancing drug discovery programs. The analytical checkpoints (TLC/LC-MS, NMR) integrated into the workflow serve to validate the progress and final quality of the synthesis, ensuring trustworthiness in the final product.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compositesone.com [compositesone.com]
- 3. fau.edu [fau.edu]
- 4. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-dioxothietane-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1,1-dioxothietane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will address common challenges encountered during its synthesis, providing troubleshooting advice and answers to frequently asked questions to ensure your success in the laboratory.
Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common route begins with the commercially available thietan-3-one, which is then converted to a precursor that can be oxidized to the final product. The critical step is the oxidation of the thietane sulfur to a sulfone, which requires careful control of reaction conditions to achieve a high yield and purity.
Below is a generalized workflow for the synthesis:
Caption: A common synthetic route to this compound.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My oxidation of thietane-3-carboxylic acid to the sulfone is resulting in a low yield. What are the possible causes and how can I improve it?
Answer:
Low yields in the oxidation step are a frequent challenge. The primary causes often revolve around the choice of oxidant, reaction conditions, and potential side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Incomplete Oxidation | The oxidizing agent may not be strong enough, or the reaction time might be too short, leaving unreacted starting material or the intermediate sulfoxide. | Switch to a more potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. Alternatively, increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. |
| Over-oxidation/Degradation | Aggressive oxidizing conditions can lead to the degradation of the thietane ring or unwanted side reactions. | Use a milder oxidant such as hydrogen peroxide in acetic acid, which allows for more controlled oxidation.[1] Careful temperature control is also crucial; running the reaction at a lower temperature for a longer duration can improve selectivity. |
| Side Reactions | The carboxylic acid functionality can sometimes interfere with the oxidation process, or the oxidant may react with other functional groups if present. | Protect the carboxylic acid as an ester before oxidation. After the sulfone is formed, the ester can be hydrolyzed back to the carboxylic acid. |
Expert Insight: The choice of solvent can significantly impact the reaction's success. A solvent that can solubilize both the substrate and the oxidant is ideal. For instance, when using potassium permanganate, a co-solvent system like acetic acid/water can be effective.[1]
Q2: I am observing the formation of the sulfoxide as a major byproduct. How can I promote the reaction to go to the sulfone?
Answer:
The formation of the sulfoxide is a common intermediate step in the oxidation of sulfides to sulfones.[2][3] If the sulfoxide is the major product, it indicates that the oxidation has halted prematurely.
Probable Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidizing agent are required.
-
Solution: Increase the equivalents of your oxidizing agent. It is advisable to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the complete conversion of the sulfoxide to the sulfone.
-
-
Reaction Conditions: The energy barrier to oxidize the sulfoxide to the sulfone is higher than that for the sulfide to the sulfoxide.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction closely to avoid the degradation of your product.
-
Caption: Stepwise oxidation of the thietane ring.
Q3: The purification of the final product, this compound, is proving difficult. What are the recommended purification techniques?
Answer:
The high polarity of this compound can make it challenging to purify. A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench any remaining oxidant. The method for this will depend on the oxidant used (e.g., sodium bisulfite for permanganate).
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its salt, which will move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Extract the product back into an organic solvent.[4]
-
-
Crystallization: The solid product obtained after extraction can be further purified by crystallization from a suitable solvent system, such as water or an alcohol/ether mixture.
-
Chromatography: If impurities persist, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing, will be necessary.
Frequently Asked Questions (FAQs)
Q: What is the stability of the starting material, thietane-3-carboxylic acid?
A: Thioethers and carboxylic acids are generally stable compounds. However, thiols can be susceptible to air oxidation over time.[2] It is recommended to store thietane-3-carboxylic acid under an inert atmosphere (nitrogen or argon) and at a low temperature to minimize potential degradation.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Many of the oxidizing agents used in this synthesis, such as m-CPBA and potassium permanganate, are strong oxidizers and should be handled with care. They can be explosive when mixed with certain organic compounds. Always consult the safety data sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.
Q: Can I use a one-pot procedure for the synthesis from 3-cyanothietane?
A: While one-pot reactions are attractive for their efficiency, the hydrolysis of the nitrile to the carboxylic acid and the subsequent oxidation of the sulfide to the sulfone involve very different reaction conditions. It is generally more reliable to isolate and purify the intermediate thietane-3-carboxylic acid before proceeding to the oxidation step. This will likely result in a higher overall yield and a purer final product.
References
Technical Support Center: Optimizing Amide Coupling Reactions with 1,1-Dioxothietane-3-Carboxylic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered and electronically unique 1,1-dioxothietane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of these challenging couplings. The unique structural features of this compound, namely the strained four-membered ring and the electron-withdrawing sulfone group, present specific hurdles that require careful consideration of reaction parameters.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of working with this substrate.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of this compound, offering explanations and actionable solutions.
Question: Why is my amide coupling reaction with this compound resulting in low to no product yield?
Answer:
Low yields in this specific coupling are often multifactorial, stemming from the inherent properties of the carboxylic acid. The primary culprits are typically steric hindrance and reduced nucleophilicity of the carboxylate.[1]
-
Steric Hindrance: The rigid, four-membered ring of the thietane dioxide moiety significantly obstructs the approach of the amine to the activated carboxylic acid intermediate.[1][2] This steric bulk slows down the rate of reaction, often leading to incomplete conversion.
-
Electronic Effects: The potent electron-withdrawing nature of the adjacent sulfone group decreases the electron density on the carbonyl carbon, making the carboxylic acid less nucleophilic and potentially more challenging to activate.
-
Incomplete Carboxylic Acid Activation: Standard coupling reagents may struggle to efficiently activate the sterically encumbered carboxylic acid.[1] This results in a low concentration of the active ester or other reactive intermediate necessary for amide bond formation.
-
Amine Deactivation: The amine coupling partner can be deactivated through protonation by any unreacted carboxylic acid, rendering it non-nucleophilic.[1]
Solutions:
-
Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents are often necessary. Consider moving beyond standard carbodiimides like EDC and DCC.
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and any additives for a period (e.g., 15-30 minutes) before introducing the amine. This ensures a higher concentration of the activated species.[1]
-
Reaction Conditions: Elevated temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced with the potential for side reactions and decomposition.
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions in sterically hindered couplings often arise from the forcing conditions required to drive the reaction to completion.
-
Epimerization: If your amine or carboxylic acid contains a chiral center, the use of strong bases or high temperatures can lead to racemization.
-
Guanidinium By-products: When using uronium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent itself, forming a guanidinium side product.[3]
-
Decomposition of the Carboxylic Acid: The strained thietane dioxide ring may be susceptible to decomposition under harsh basic or high-temperature conditions, although specific data on this is limited.
Solutions:
-
Minimize Guanidinium Formation: Add the amine only after the carboxylic acid has been pre-activated with the uronium reagent.[3] Using phosphonium-based reagents like PyBOP can also avoid this side reaction.[4]
-
Suppress Racemization: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) which are known to suppress racemization.[1] Running the reaction at lower temperatures, if feasible, is also beneficial.
-
Alternative Activation Method: Consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive towards amines but are generally more stable and less prone to side reactions than acyl chlorides.[5][6]
Frequently Asked Questions (FAQs)
What are the most effective coupling reagents for sterically hindered this compound?
The choice of coupling reagent is critical. For challenging substrates like this, uronium/aminium or phosphonium-based reagents are generally more effective than simple carbodiimides.
| Coupling Reagent Class | Examples | Strengths for Hindered Couplings | Considerations |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast reaction times.[7][8] | Can form guanidinium by-products with the amine.[3] |
| Phosphonium | PyBOP, PyAOP | Very effective for hindered systems, does not react with the amine.[4][8] | Can be more expensive. |
| Carbodiimides | EDC, DIC, DCC | Widely used and cost-effective. | Often require additives (HOBt, Oxyma) and may be less effective for highly hindered substrates.[4][7] |
| Acyl Fluoride Formation | TFFH, BTFFH | Excellent for overcoming steric hindrance due to the small size of the fluoride leaving group.[5][6] | Requires a fluorinating agent and a non-nucleophilic base. |
What is the optimal choice of base and solvent for this reaction?
-
Base: A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the amine nucleophile. Diisopropylethylamine (DIPEA) is a common and effective choice.[1] Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to ensure the amine remains deprotonated.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of substrates.
-
Dichloromethane (DCM): Another frequently used solvent, though sometimes less effective at dissolving all reaction components.[9]
-
Acetonitrile (MeCN): Can be a good option, particularly for acyl fluoride-mediated couplings.[10]
-
Greener Alternatives: For sustainability, consider alternatives like 2-methyltetrahydrofuran (2-MeTHF) or dimethyl carbonate (DMC), which have been shown to be effective in some amide coupling reactions.[11]
-
It is crucial to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling of Hindered Substrates via In Situ Acyl Fluoride Formation
This protocol is particularly effective for highly challenging couplings where other methods have failed.[5][6]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the solution containing the in situ generated acyl fluoride to the amine solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.[5]
-
Upon completion, perform an aqueous workup as described in Protocol 1 and purify the product.
Visual Guides
Caption: A flowchart for diagnosing and solving low-yield amide coupling reactions.
Caption: A guide for selecting coupling reagents based on steric demand.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. peptide.com [peptide.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
Technical Support Center: Purification of 1,1-dioxothietane-3-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of 1,1-dioxothietane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with isolating this highly polar and potentially sensitive molecule. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and detailed experimental workflows grounded in established chemical principles.
Overview: Understanding the Purification Challenge
This compound is a structurally unique compound featuring a strained four-membered β-sultone ring and a carboxylic acid moiety. This combination presents a significant purification challenge due to two primary factors:
-
Extreme Polarity: The presence of both a sulfone and a carboxylic acid group makes the molecule exceptionally polar and water-soluble. This property renders standard purification techniques like normal-phase silica gel chromatography largely ineffective.
-
Potential Instability: The thietane dioxide ring is a strained β-sultone. Such structures can be susceptible to ring-opening or decomposition under harsh conditions, particularly elevated temperatures or the presence of strong nucleophiles and bases.[1][2]
This guide is structured to address these challenges directly, providing you with the strategy and methodology to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking badly or not moving from the baseline on a normal-phase silica TLC plate? A: This is expected behavior. Your compound is extremely polar. The highly polar silanol groups on the surface of standard silica gel will bind very strongly to your polar analyte, preventing its migration with common organic solvents. You must use a different analytical technique, such as reversed-phase TLC or LC-MS, to monitor reaction progress and purity.
Q2: What are the primary recommended purification methods for this compound? A: The most successful methods are recrystallization and reversed-phase chromatography . For highly persistent impurities, ion-exchange chromatography can also be a powerful, albeit more complex, alternative.[3][4]
Q3: Can I use liquid-liquid extraction to isolate my product from an aqueous reaction mixture? A: While possible, it can be challenging. Due to its high polarity, the compound has a strong preference for the aqueous phase, even after acidification. To facilitate extraction into an organic layer (like ethyl acetate), you may need to "salt out" the aqueous phase by saturating it with salts like NaCl or (NH₄)₂SO₄ to decrease the solubility of your organic compound.
Q4: What are the most common impurities I should expect? A: Impurities typically fall into three categories:
-
Unreacted starting materials.
-
Inorganic salts from reagents or workup procedures (e.g., NaCl, Na₂SO₄).
-
Decomposition products, often arising from the ring-opening of the β-sultone.
Q5: How can I confirm the purity and identity of my final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight. An acidic mobile phase is typically required.
-
Elemental Analysis: To confirm the elemental composition (C, H, S) of the final, dried product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing the underlying cause and a validated solution.
Problem 1: Low or No Product Recovery
| Technique | Potential Cause | Recommended Solution |
| Recrystallization | High Solubility: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Systematic Solvent Screening: Use a small amount of crude material to test solubility in a range of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, water). Identify a solvent in which the compound is soluble when hot but poorly soluble when cold. Alternatively, find a solvent/anti-solvent pair (e.g., dissolve in minimal hot water or methanol, then add acetonitrile or isopropanol as an anti-solvent to induce precipitation). |
| Reversed-Phase Chromatography | Poor Retention: The compound is too polar and elutes in the solvent front (void volume) with the inorganic salts. | Mobile Phase Acidification: The carboxylate form of your acid is highly polar and has minimal retention. Suppress this ionization by adding an acid modifier to your mobile phase (e.g., 0.1% formic acid or acetic acid). This protonates the carboxylic acid, increasing its hydrophobicity and retention on the C18 stationary phase.[5] |
| Liquid-Liquid Extraction | Product Remains in Aqueous Layer: The compound's polarity keeps it in the aqueous phase despite acidification and extraction with a standard organic solvent like EtOAc. | Increase Solvent Polarity & Salting Out: 1. Ensure the aqueous phase is acidified to a pH of ~1-2 to fully protonate the carboxylic acid.[6] 2. Use a more polar extraction solvent, such as n-butanol. 3. Saturate the aqueous layer with NaCl. This reduces the ability of water to solvate your organic molecule, driving it into the organic phase. |
Problem 2: Product Decomposes During Purification
| Technique | Potential Cause | Recommended Solution |
| General (All Methods) | Thermal Decomposition: The strained β-sultone ring is sensitive to heat.[7] High temperatures during solvent evaporation can cause decomposition. | Low-Temperature Solvent Removal: Always use a rotary evaporator with the water bath at or below room temperature (<30°C). For final drying, use a high-vacuum line or a vacuum oven at room temperature. Never use high heat. |
| Chromatography / Workup | Base-Induced Decomposition: The sultone ring is susceptible to nucleophilic attack, which is accelerated under basic conditions. Using basic mobile phases or performing a basic wash (e.g., with NaHCO₃) can open the ring. | Maintain Acidic to Neutral pH: Ensure all solutions and chromatographic mobile phases are kept neutral or, preferably, slightly acidic. If you need to remove acidic impurities, a pH-based extraction is not recommended for this compound. Rely on chromatography or recrystallization instead. |
Problem 3: Final Product is Contaminated with Inorganic Salts
| Technique | Potential Cause | Recommended Solution |
| Recrystallization | Salts Trapped in Crystal Lattice: Salts from the reaction mixture are carried through and co-precipitate with the product. | Solvent Selection & Washing: Recrystallize from a solvent system where the inorganic salts are insoluble (e.g., hot acetonitrile or isopropanol). After filtering your crystals, wash them thoroughly with a small amount of the cold recrystallization solvent, followed by a solvent in which your product is sparingly soluble but salts are not (e.g., cold acetone or diethyl ether). |
| General | Ineffective Separation Method: The primary purification method did not effectively separate the highly polar product from highly polar salts. | Orthogonal Purification: If recrystallization fails, use reversed-phase chromatography. Salts are unretained on a C18 column and will elute in the void volume, providing excellent separation from your retained product.[4] |
Visualized Workflows and Decision Logic
A logical approach to purification is critical. The following diagram outlines a decision-making process for selecting the best purification strategy.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification by Reversed-Phase Flash Chromatography
This protocol is the most robust method for separating the target compound from both inorganic salts and organic impurities.
Caption: Step-by-step workflow for reversed-phase chromatography.
Detailed Steps:
-
Stationary Phase: Use a C18-functionalized silica gel column appropriate for your scale.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile or methanol with 0.1% (v/v) formic acid.
-
Rationale: The acidic modifier is essential to protonate the carboxylic acid, thereby increasing its retention time.[5]
-
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) until the baseline on the UV detector is stable.
-
Sample Loading: Dissolve your crude material in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small to prevent poor peak shape. Adsorbing the sample onto a small amount of C18 silica (dry loading) is also an excellent option for improving resolution.
-
Elution: Run a linear gradient from low organic content to high organic content (e.g., 5% B to 50% B over 20 column volumes). Inorganic salts will elute immediately in the void volume. Your product will elute later as the concentration of the organic solvent increases.
-
Fraction Analysis: Collect fractions and analyze them using an appropriate method (e.g., LC-MS or RP-TLC stained with potassium permanganate).
-
Product Isolation: Combine the pure fractions. Remove the organic solvent using a rotary evaporator at low temperature (<30°C). The remaining aqueous solution containing your product and formic acid should be frozen and lyophilized (freeze-dried) to yield the pure, solid product.
Protocol 2: Purification by Recrystallization
This method is effective if the primary impurities are inorganic salts or byproducts with significantly different solubility profiles.
-
Solvent Selection (The Critical Step):
-
In separate vials, add ~10-20 mg of your crude material.
-
Add a single solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise to each vial at room temperature. Note the solubility.
-
If insoluble at room temperature, heat the vial gently. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the heated solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will result in the formation of fine crystals.
-
-
Procedure:
-
Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent.
-
If the solution is colored or has insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for an additional 30-60 minutes to maximize yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum at room temperature.
-
References
Technical Support Center: Functionalization of the 1,1-Dioxothietane-3-Carboxylic Acid Scaffold
Welcome to the technical support center for the 1,1-dioxothietane-3-carboxylic acid ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold. The 1,1-dioxothietane moiety is increasingly recognized in drug design for its role as a polar, metabolically stable, and conformationally constraining element.[1] As a bioisostere for groups like carboxylic acids or gem-dimethyl functionalities, it offers a unique tool to modulate physicochemical properties such as solubility and metabolic stability, thereby improving overall ADME profiles.[1][2]
However, the functionalization of this strained, four-membered ring presents unique challenges stemming from the powerful electron-withdrawing nature of the sulfone group and inherent ring strain. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles encountered during the chemical modification of this scaffold.
Frequently Asked Questions (FAQs): General Stability and Handling
Q1: How should I store this compound? A1: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. While generally stable at room temperature for short periods, long-term storage at 2-8°C is recommended to minimize any potential for slow degradation.
Q2: What is the general stability of the 1,1-dioxothietane ring? A2: The ring is surprisingly robust under many conditions but has specific vulnerabilities. It is generally stable to mild acidic and many oxidative conditions. However, it is sensitive to strong bases, high temperatures, and certain nucleophiles, which can promote ring-opening or decarboxylation. The high ring strain (comparable to oxetanes) and the electron-withdrawing sulfone group are the primary drivers of its unique reactivity.[3]
Q3: What causes the primary challenges in functionalizing the carboxylic acid group? A3: The core challenge arises from the potent electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. This effect deactivates the carboxylic acid in two ways:
-
Reduced Nucleophilicity of the Carbonyl: The inductive effect pulls electron density away from the carboxyl carbon, making it less susceptible to nucleophilic attack by coupling partners.
-
Increased Acidity of the Carboxylic Proton: While this facilitates deprotonation, the resulting carboxylate is stabilized, making the carbonyl carbon even less electrophilic for subsequent activation steps.
This deactivation means that standard, mild reaction conditions often fail or provide low yields, necessitating more forceful or specialized reagents.
Troubleshooting Guide 1: Amide Coupling Reactions
Amide bond formation is the most common functionalization, yet it is frequently plagued by low yields or complete reaction failure.
Problem 1: Low to No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt)
Root Cause Analysis: Standard carbodiimide activators like EDC, often used with additives like HOBt, form an active ester intermediate. The reaction of this intermediate with an amine can be sluggish if either the amine is non-nucleophilic (e.g., anilines) or the active ester itself is not sufficiently reactive.[4] In the case of this compound, the electron-withdrawing sulfone group destabilizes the transition state for amine attack, slowing the reaction considerably.
Solutions & Protocols:
-
Switch to a Higher Potency Coupling Reagent: Uronium/aminium salt-based reagents are generally more effective for challenging couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice for difficult couplings. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.
-
T3P (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that is known for clean reactions and easy workups.[5]
-
-
Convert to an Acid Chloride: This is a robust, two-step method for highly deactivated systems.
-
Step 1: Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Neat SOCl₂ at elevated temperatures may be required for full conversion but can introduce side products.[6]
-
Step 2: Amine Coupling: The isolated acid chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
-
Experimental Protocol: High-Yield Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically washing with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution.
Troubleshooting Flowchart: Amide Coupling
Caption: Decision tree for troubleshooting failed amide coupling reactions.
Troubleshooting Guide 2: Esterification Reactions
Ester formation can also be challenging due to the deactivated nature of the carboxylic acid.
Problem 2: Fischer Esterification is Ineffective or Requires Harsh Conditions
Root Cause Analysis: The Fischer esterification is an acid-catalyzed equilibrium-driven process.[7][8] The reaction requires protonation of the carbonyl oxygen to increase its electrophilicity. The electron-withdrawing sulfone group makes this protonation less favorable and slows the subsequent nucleophilic attack by the alcohol. To drive the reaction forward, harsh conditions (high temperatures, large excess of alcohol) are often needed, which can risk ring degradation.[9]
Solutions & Protocols:
-
Steglich Esterification: This method is suitable for acid-sensitive substrates as it proceeds under mild, neutral conditions. It uses DCC (or EDC) as the coupling agent and DMAP as a catalyst. DMAP acts as a potent acyl transfer agent, forming a highly reactive intermediate.[10]
-
Alkylation of the Carboxylate Salt: This is a clean, non-acidic method.
-
First, deprotonate the carboxylic acid with a suitable base (e.g., Cs₂CO₃, K₂CO₃, or DBU) to form the carboxylate salt.
-
Then, add an alkylating agent (e.g., methyl iodide for a methyl ester, or benzyl bromide for a benzyl ester). This is an Sₙ2 reaction and works best with unhindered primary alkyl halides.
-
Experimental Protocol: Esterification via Alkylation
-
Suspend this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq) in an anhydrous solvent like DMF or acetonitrile.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete salt formation.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the suspension.
-
Heat the reaction to 40-60°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product via column chromatography.
| Method | Conditions | Pros | Cons |
| Fischer | Alcohol (solvent), cat. H₂SO₄, Heat | Inexpensive, simple for robust substrates | Harsh conditions, equilibrium-limited, risk of degradation |
| Steglich | Alcohol, EDC/DCC, cat. DMAP, RT | Mild, good for sensitive substrates | Stoichiometric byproducts (DCU/EDU) can be difficult to remove |
| Alkylation | Base (e.g., Cs₂CO₃), Alkyl Halide, Heat | Mild, non-acidic, clean | Limited to Sₙ2-active alkylating agents |
| SOCl₂/Alcohol | 1) SOCl₂ 2) Alcohol, Base | High yielding for difficult esters | Two steps, requires handling of corrosive SOCl₂ |
Caption: Comparison of common esterification methods for this compound.
Troubleshooting Guide 3: Ring Integrity and Side Reactions
The combination of ring strain and the powerful sulfone group can lead to unexpected degradation pathways.
Problem 3: Product Decomposition or Formation of Unidentified Byproducts upon Heating
Root Cause Analysis: Decarboxylation The this compound structure is analogous to a β-keto acid. The sulfone group, like a keto group, is strongly electron-withdrawing and can stabilize the negative charge that develops on the α-carbon during decarboxylation.[11] When heated, especially under acidic or basic conditions, the molecule can lose CO₂ to form 1,1-dioxothietane.[12][13][14] This reaction proceeds through a cyclic transition state.[11][15]
Solutions:
-
Avoid High Temperatures: Whenever possible, conduct reactions at or below room temperature.
-
Use Microwave Synthesis with Caution: While microwave heating can accelerate slow reactions, it can also rapidly promote decarboxylation. Carefully screen temperatures and reaction times.
-
Neutral Conditions: Perform reactions under neutral pH if possible. Both strong acid and strong base can catalyze decarboxylation.
Problem 4: Evidence of Ring-Opening
Root Cause Analysis: Under strongly basic conditions, deprotonation of the C-3 carbon is possible, although less favorable than deprotonation of the carboxylic acid. If this occurs, the resulting carbanion can initiate ring-opening. This is a known reactivity pattern for some strained heterocyclic systems.[16][17] Similarly, certain strong nucleophiles could potentially attack the carbons adjacent to the sulfur atom, leading to cleavage of a C-S bond.
Solutions:
-
Avoid Strong, Non-Nucleophilic Bases: Avoid bases like LDA or NaH unless specifically required and at low temperatures. Use milder organic bases like DIPEA or Et₃N for routine applications like amide coupling.
-
Control Stoichiometry: Use the minimum necessary amount of base. Excess base can increase the rate of side reactions.
Potential Degradation Pathways
Caption: Key potential degradation pathways for the core scaffold.
By understanding these potential challenges and employing the strategies outlined in this guide, researchers can more effectively and reliably functionalize the this compound ring to advance their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decarboxylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
avoiding byproducts in the oxidation of thietane precursors to 1,1-dioxothietane-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1,1-dioxothietane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges associated with the oxidation of thietane precursors. Our goal is to provide actionable, field-tested insights to help you minimize byproduct formation and maximize the yield and purity of your target compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Introduction: The Synthetic Challenge
The oxidation of a thietane sulfide to its corresponding 1,1-dioxide (sulfone) is a critical transformation. The resulting sulfone is a highly polar, three-dimensional, and stable motif of increasing importance in medicinal chemistry. However, this reaction is not without its challenges. The primary obstacle is controlling the oxidation level to prevent the accumulation of the intermediate thietane-1-oxide (sulfoxide) and avoiding side reactions such as ring cleavage, which is driven by the inherent strain of the four-membered ring.[1] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the oxidation of thietane-3-carboxylic acid precursors?
The two most prevalent byproducts are the thietane-1-oxide-3-carboxylic acid (sulfoxide) and products resulting from ring cleavage .
-
Sulfoxide Formation: Oxidation of a sulfide to a sulfone is a stepwise process that proceeds through a sulfoxide intermediate.[2][3] If the reaction conditions (e.g., stoichiometry of the oxidant, temperature, or reaction time) are insufficient, the reaction can stall at the sulfoxide stage, leading to a mixture of the desired sulfone and the sulfoxide byproduct.
-
Ring Cleavage: The thietane ring possesses significant strain. Under harsh conditions, such as strong base or high heat, the 1,1-dioxide product can undergo elimination or other ring-opening reactions.[4][5] For instance, treatment of 3-hydroxythietane 1,1-dioxides with strong base can lead to elimination, forming a thiete 1,1-dioxide, which can then undergo further reactions.[4][5]
Q2: Which oxidizing agent is best for this transformation?
The choice of oxidant is critical for a clean and high-yielding reaction. Several common oxidants can be effective, each with its own advantages and disadvantages. The most frequently used and reliable are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| m-CPBA | 2.5-3.0 eq., DCM or CHCl₃, 0°C to RT | High selectivity for sulfones. Generally clean reactions.[1][4][5] | Can be expensive. The byproduct, m-CBA, must be removed. Over-oxidation is rare but incomplete oxidation (sulfoxide) can occur with insufficient equivalents. |
| Hydrogen Peroxide | >2 eq., Acetic Acid (solvent), RT to reflux | Cost-effective and powerful.[6] | Requires careful control of stoichiometry and temperature to avoid stalling at the sulfoxide.[6] Can lead to unidentified byproducts if heated excessively.[6] |
| Potassium Permanganate | >2 eq., Acetic Acid (solvent) | Strong and inexpensive oxidant. | Can be aggressive, leading to over-oxidation and degradation of other functional groups. Generates MnO₂ waste, which complicates workup. Can lead to complex product mixtures.[6] |
| Sodium Periodate | ~7 eq., RuCl₃ (cat.), MeCN/EtOAc/H₂O | Effective for certain substrates.[4] | Requires a catalyst and a biphasic solvent system, which can complicate scale-up. |
For most applications, m-CPBA is the recommended starting point due to its reliability and the cleanliness of the reaction profile.[4][5]
Q3: My starting material is a thietane-3-carboxylate ester. Should I oxidize it before or after hydrolyzing the ester?
It is generally advisable to perform the oxidation on the ester-protected precursor first, followed by hydrolysis. The sulfone group is highly electron-withdrawing and chemically robust, making it stable to most hydrolysis conditions (e.g., LiOH in THF/water). Performing the oxidation on the free carboxylic acid is feasible but can sometimes lead to solubility issues or complications during workup, as the product is a polar, non-volatile acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Problem 1: My reaction is incomplete. TLC/LC-MS analysis shows starting material and the sulfoxide byproduct remaining.
This is the most common issue, indicating insufficient oxidizing power or reaction time.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for incomplete oxidation.
Causality & Recommended Actions:
-
Insufficient Oxidant: The most likely cause. The reaction consumes two equivalents of oxidant per equivalent of thietane. Peroxy acids like m-CPBA can degrade upon storage.
-
Action: Add an additional 0.5-1.0 equivalent of the oxidizing agent and continue to monitor the reaction.
-
-
Insufficient Reaction Time/Temperature: The second oxidation (sulfoxide to sulfone) is slower than the first (sulfide to sulfoxide) because the sulfur atom in the sulfoxide is less nucleophilic.[2]
-
Action: If the reaction has stalled at room temperature, consider gentle heating to 35-40°C. If running at 0°C, allow the reaction to warm to room temperature. Extend the reaction time, monitoring every few hours by TLC or LC-MS.
-
Problem 2: The reaction is complete, but I have a significant amount of the sulfoxide byproduct that is difficult to separate.
Co-purification of the highly polar sulfoxide and sulfone can be challenging.
Recommended Actions:
-
Re-subject the Mixture to Oxidation: The most effective solution is often chemical rather than physical. After the initial workup, dissolve the mixed product residue in a suitable solvent (e.g., DCM or acetic acid) and treat it again with a fresh portion of the oxidizing agent (e.g., 1.0-1.5 equivalents of m-CPBA). This will drive the conversion of the remaining sulfoxide to the desired sulfone, leaving you with a single product that is easier to purify.
-
Chromatography: If re-oxidation is not feasible, careful column chromatography can be used. Due to the high polarity of both compounds, a polar mobile phase (e.g., DCM/Methanol or EtOAc/Heptane with an acid modifier like acetic acid) and silica gel are typically required. The sulfone is generally slightly more polar and will elute later than the sulfoxide.
Problem 3: I am observing significant byproduct formation that is not the sulfoxide (potential ring opening).
This suggests the reaction conditions are too harsh, leading to degradation.
Reaction Pathway and Byproduct Formation
Caption: Oxidation pathway and potential side reactions.
Causality & Recommended Actions:
-
Excessive Heat: High temperatures can promote elimination or decomposition pathways.
-
Action: Run the reaction at a lower temperature. For m-CPBA oxidations, start at 0°C and allow the reaction to slowly warm to room temperature. Avoid refluxing unless absolutely necessary.
-
-
Incorrect pH: Strongly basic or acidic conditions during workup or the reaction itself can catalyze ring opening.[4][5]
-
Action: Ensure the workup is performed under neutral or mildly acidic conditions. Avoid strong aqueous bases like NaOH for quenching. A wash with aqueous sodium bicarbonate followed by sodium thiosulfate (to destroy excess peroxide) is standard and generally safe.
-
Validated Experimental Protocols
Protocol 1: Oxidation using m-CPBA (Preferred Method)
This protocol is adapted from methodologies used for the oxidation of similar thietane structures.[4]
-
Dissolution: Dissolve the thietane precursor (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (77% purity, 2.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed (typically 4-12 hours).
-
Quenching: Cool the mixture back to 0°C and quench the excess peroxide by slowly adding 10% aqueous sodium thiosulfate solution. Stir for 20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,1-dioxide product.
-
Purification: The crude product can be purified by crystallization (e.g., from EtOAc/heptane) or by silica gel chromatography if necessary.
Protocol 2: Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is based on the conditions described for the synthesis of various 1,1-dioxothietanyl derivatives.[6]
-
Dissolution: Dissolve the thietane precursor (1.0 eq.) in glacial acetic acid (approx. 0.2 M).
-
Oxidant Addition: To the stirred solution at room temperature, add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂, 3.0 to 5.0 equivalents). Note: An exotherm may occur.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Gentle heating (40-50°C) can be applied if the reaction is sluggish, but monitor carefully for byproduct formation.[6]
-
Quenching & Isolation: Cool the reaction mixture and pour it into ice water. If the product precipitates, it can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic extracts and wash carefully with water, saturated aqueous sodium bicarbonate (to neutralize acetic acid), and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability of 1,1-dioxothietane-3-carboxylic acid
Introduction: 1,1-dioxothietane-3-carboxylic acid is a unique chemical entity characterized by two key structural features: a strained four-membered thietane dioxide ring and a carboxylic acid moiety. The inherent ring strain, a consequence of forcing bond angles to deviate significantly from their ideal tetrahedral geometry, renders the molecule susceptible to degradation.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound in solution. We will explore common degradation pathways, provide validated protocols for handling and analysis, and offer troubleshooting solutions for frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features that make this compound unstable in solution?
The instability of this compound stems from a combination of factors:
-
High Ring Strain: Four-membered rings are inherently strained. The introduction of a sulfone group (SO₂) can further influence the ring's electronic properties and geometry. This strain makes the ring a high-energy structure, eager to undergo reactions that relieve this strain, such as ring-opening.[1]
-
Electrophilic Sulfur Atom: The sulfone group is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. Common nucleophiles in experimental settings include water, hydroxide ions, or other components of a buffer system.
-
Reactivity of the Carboxylic Acid: The carboxylic acid group can be deprotonated to a carboxylate under neutral to basic conditions. This can influence the molecule's overall electronic distribution and solubility, potentially impacting the stability of the adjacent strained ring.
Q2: What are the most likely degradation pathways for this molecule in aqueous media?
In aqueous solutions, the primary degradation mechanism is expected to be nucleophilic attack on the strained ring, leading to its cleavage. The specific pathway is highly dependent on the pH of the solution.
-
Base-Catalyzed Hydrolysis: Under neutral or alkaline conditions (pH ≥ 7), hydroxide ions (OH⁻) or even water molecules can act as nucleophiles, attacking the electrophilic sulfur or one of the ring carbons. This results in the opening of the thietane ring to form a more stable, linear sulfonic acid derivative.
-
Acid-Catalyzed Hydrolysis: While sulfones are generally stable under acidic conditions, the high ring strain of the thietane dioxide system may allow for acid-catalyzed ring-opening, although this is typically slower than the base-catalyzed pathway.
-
Decarboxylation: While less common for simple carboxylic acids under typical solution conditions, the unique electronic environment created by the adjacent sulfone ring might facilitate decarboxylation, especially upon heating.
Below is a diagram illustrating a potential primary degradation pathway.
Caption: Potential nucleophilic degradation of the thietane dioxide ring.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in aqueous assay buffer (e.g., PBS at pH 7.4). | pH-Mediated Hydrolysis: The compound is likely undergoing rapid base-catalyzed ring-opening at physiological pH. | 1. Conduct a pH Stability Screen: Assess the compound's stability across a range of pH values (e.g., 4.0, 5.5, 7.4, 8.5). This will identify an optimal pH range for your experiments. (See Protocol 2). 2. Modify Assay Conditions: If possible, perform the experiment at a more acidic pH where the compound exhibits greater stability. 3. Limit Incubation Time: Add the compound to the assay medium immediately before measurement to minimize exposure time. |
| Poor reproducibility or inconsistent results between experiments. | Stock Solution Degradation: The compound may be degrading in the stock solution over time, especially if subjected to multiple freeze-thaw cycles. | 1. Prepare Fresh Stock Solutions: For critical experiments, use freshly prepared stock solutions. 2. Aliquot and Store Properly: Prepare a concentrated stock in an appropriate anhydrous solvent (see Table 1), then create single-use aliquots and store them at ≤ -20°C.[2] This avoids repeated warming and cooling of the bulk stock. 3. Re-qualify Stock: Before use, verify the purity of an aliquot from an older batch by HPLC to ensure its integrity. |
| Precipitate observed in stock solution after thawing. | Poor Solubility at Low Temperatures: The chosen solvent may not be optimal for maintaining solubility at storage temperatures. | 1. Confirm Solubility: Determine the solubility limit of the compound in the chosen solvent at room temperature. 2. Use Co-solvents: Consider using a co-solvent system (e.g., DMSO/Ethanol) if solubility in a single solvent is an issue. 3. Proper Handling: Before use, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution of the compound. |
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Stock Solution (Organic Solvent) | Working Solution (Aqueous Buffer) |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Buffer system with proven stability (determined via pH screen) |
| Temperature | Short-term (1-2 weeks): 2-8°C Long-term (>2 weeks): ≤ -20°C[2] | Prepare fresh daily. Keep on ice (2-8°C) during use. |
| pH | Not applicable | Slightly acidic (e.g., pH 4.0-6.0) is predicted to be optimal.[2] |
| Light | Protect from light (use amber vials).[2] | Protect from light. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent potential oxidation. | Not typically required for short-term use. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Preparing and Storing Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial. Perform this in a controlled environment to minimize moisture exposure.
-
Dissolution: Add the appropriate volume of solvent to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (< 40°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber vials.
-
Inert Gas Purge: Before capping, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen.
-
Storage: Tightly cap the vials and store them upright in a freezer at ≤ -20°C. Label clearly with compound name, concentration, date, and solvent.
Protocol 2: Workflow for a pH-Dependent Stability Study
This protocol outlines a typical workflow to determine the stability of the compound in various aqueous buffers using HPLC analysis. Analytical methods like HPLC are crucial for separating and quantifying the parent compound from its degradation products.[3]
Caption: Experimental workflow for assessing pH-dependent stability.
References
minimizing ring-opening of the thietane dioxide under acidic or basic conditions
Technical Support Center: Thietane Dioxide Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for the application of thietane-1,1-dioxides. As a Senior Application Scientist, I have designed this guide to provide you with both a fundamental understanding and practical, field-tested solutions for a critical challenge: maintaining the integrity of the thietane dioxide ring during chemical synthesis. This four-membered heterocyclic sulfone is an increasingly valuable scaffold in medicinal chemistry, prized for its ability to act as a polar, three-dimensional bioisostere that can modulate physicochemical properties and improve metabolic stability[1][2][3]. However, its strained ring system presents unique stability challenges.
This guide moves beyond simple protocols to explain the mechanistic rationale behind them, empowering you to troubleshoot effectively and adapt procedures to your specific molecular context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of thietane dioxides.
Q1: What is a thietane dioxide, and why is it a valuable motif in my research?
A thietane-1,1-dioxide is a four-membered heterocyclic compound containing a sulfur atom that has been oxidized to a sulfone. This small, polar motif has gained significant attention in drug discovery and agricultural sciences[2][4]. Its key advantages include:
-
Modulation of Physicochemical Properties: It can reduce lipophilicity while only slightly increasing molecular volume, which is beneficial for improving a compound's solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile[3].
-
Metabolic Stability: Replacing metabolically labile groups (like a peptide bond) with a thietane dioxide has been shown to enhance metabolic stability and target selectivity[3].
-
Three-Dimensionality: As a non-aromatic, puckered ring, it introduces three-dimensional character into otherwise flat molecules, which can lead to improved target binding and specificity[1].
Q2: How stable is the thietane dioxide ring system in general?
The thietane dioxide ring is surprisingly robust and displays high chemical stability under a variety of conditions[5]. Studies have shown that many 3,3-disubstituted thietane-1,1-dioxides can be recovered quantitatively after exposure to both strongly acidic (1 M HCl at 37 °C) and strongly basic (1 M NaOH) conditions[4][5]. This inherent stability makes it suitable for use as a scaffold that can withstand further derivatization and cross-coupling reactions[5].
Q3: What is the most common stability issue encountered under acidic conditions?
While direct ring-opening is uncommon, the primary side reaction under acidic conditions (both Brønsted and Lewis acids) is elimination to form a thermodynamically stable thiete-1,1-dioxide [4][5]. This is particularly prevalent when a carbocation is formed at the 3-position, such as during the dehydration of a 3-hydroxythietane-1,1-dioxide. The carbocation intermediate can either be trapped by a nucleophile (desired reaction) or lose a proton from an adjacent carbon to form a double bond within the ring (elimination).
Q4: What is the primary stability concern under basic conditions?
The main concern under basic conditions is also elimination , especially if a suitable leaving group is present on the ring. For example, a 3-hydroxythietane-1,1-dioxide was observed to degrade in the presence of 1 M NaOH through an elimination mechanism[5]. Additionally, the protons on the carbons alpha to the sulfone group (C2 and C4) are acidic and can be removed by a strong base, potentially leading to undesired side reactions or epimerization if a stereocenter is present.
Section 2: Troubleshooting Guide: Acidic Conditions
Problem: I am observing a significant amount of a thiete dioxide byproduct during my acid-catalyzed reaction.
This is a classic issue when attempting reactions that proceed via a carbocation intermediate on the thietane dioxide ring, such as a Friedel-Crafts alkylation using a 3-hydroxy precursor.
Cause Analysis: The reaction proceeds via the formation of a carbocation at the 3-position upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is at a mechanistic branch point. It can either undergo the desired nucleophilic attack (e.g., by an arene) or undergo an E1 elimination by losing a proton from an adjacent carbon (C2 or C4), leading to the formation of a stable, conjugated thiete-1,1-dioxide.
Caption: Acid-catalyzed pathways for 3-hydroxythietane dioxide.
Solutions & Protocols
The key to minimizing the elimination byproduct is to influence the partitioning of the carbocation intermediate towards the desired substitution pathway.
Solution 1: Strategic Temperature Optimization
Counterintuitively, for some dehydrative Friedel-Crafts reactions, increasing the temperature has been shown to dramatically decrease the amount of the elimination side product. This suggests that the desired substitution reaction has a higher activation energy than the elimination pathway.
| Catalyst | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Elimination Product (%) | Reference |
| Ca(NTf₂)₂ | Toluene | 40 | 70 | 20 | [5] |
| Ca(NTf₂)₂ | Toluene | 80 | 85 | 10 | [5] |
| Ca(NTf₂)₂ | Toluene | 110 | 93 | <5 | [5] |
Solution 2: Judicious Catalyst Selection
Both Brønsted and Lewis acids can catalyze the reaction. While strong proton sources like triflimide (Tf₂NH) are effective, Lewis acids such as Ca(NTf₂)₂ or Fe(OTf)₃ can also promote the reaction efficiently. The choice may depend on the specific nucleophile and substrate. For alcohol nucleophiles, a Brønsted acid in a polar aprotic solvent like acetonitrile may be preferred[4].
Experimental Protocol: Optimized Dehydrative Friedel-Crafts Alkylation
This protocol is adapted from Bull, J. A., et al., J. Org. Chem. 2024 and is designed to maximize the yield of the substitution product while minimizing elimination.[5]
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3-hydroxy-3-arylthietane-1,1-dioxide (1.0 equiv.), the arene nucleophile (1.5-2.0 equiv.), and the catalyst (e.g., Ca(NTf₂)₂, 10 mol%).
-
Solvent Addition: Add anhydrous toluene as the solvent to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3,3-diarylthietane-1,1-dioxide.
Section 3: Troubleshooting Guide: Basic Conditions
Problem: My thietane dioxide is degrading upon exposure to a strong base.
While generally stable, certain substitution patterns on the thietane dioxide ring can render it susceptible to base-induced degradation.
Cause Analysis: The primary pathway for degradation is an elimination reaction, which is highly favored if a leaving group is present at the 3-position and there is an available proton at an adjacent carbon (C2 or C4). In the case of a 3-hydroxythietane-1,1-dioxide, the hydroxyl group is a poor leaving group. However, under strong basic conditions, it can be deprotonated, and if a subsequent reaction (e.g., sulfonation) turns it into a good leaving group, elimination can occur readily. For the specific case of 3-hydroxythietane-1,1-dioxide degrading in 1 M NaOH, this likely proceeds via an E1cB-like mechanism where the acidic proton at C2/C4 is removed first, followed by the elimination of the hydroxide.
Caption: Base-induced elimination pathway for a thietane dioxide.
Solutions & Protocols
Solution 1: Judicious Choice of Base and Temperature
-
Use Non-Nucleophilic/Hindered Bases: If you only need to deprotonate a functional group elsewhere in the molecule, use a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like K₂CO₃ or Cs₂CO₃ instead of strong, nucleophilic bases like NaOH, KOH, or alkoxides.
-
Low Temperatures: If a strong base is unavoidable, conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway.
Solution 2: Substrate Modification & Protecting Groups
If your synthetic route requires basic conditions and your thietane dioxide has a sensitive functional group (like a 3-hydroxyl), protect it beforehand.
-
Protecting Alcohols: Convert a 3-hydroxy group to a more robust ether (e.g., methyl, benzyl, or silyl ether) before exposing the molecule to basic conditions. These groups are generally stable to a wide range of bases and can be removed later under specific acidic or reductive conditions. For a comprehensive list of protecting groups and their stability, consult authoritative resources like Greene's Protective Groups in Organic Synthesis[6].
Experimental Protocol: General Procedure for Protecting a 3-Hydroxythietane-1,1-Dioxide
This protocol describes a standard silylation to protect the hydroxyl group, rendering it stable to most basic conditions.
-
Reagent Preparation: Dissolve the 3-hydroxythietane-1,1-dioxide (1.0 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base like imidazole (1.5 equiv.) or 2,6-lutidine (1.2 equiv.).
-
Silylating Agent: Cool the mixture to 0 °C and add the silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the silyl-protected thietane dioxide. This protected compound can now be carried forward into reactions requiring basic conditions.
Section 4: Summary of Recommended Conditions for Ring Integrity
This table provides a quick-reference guide for experimental design.
| Condition | Favorable for Stability | High Risk for Degradation | Rationale & Comments |
| pH | Neutral (pH ~7) | Strongly Acidic (pH < 2) or Strongly Basic (pH > 12) | The ring itself is quite stable, but acidic/basic conditions can promote elimination if susceptible functional groups are present. |
| Acid Catalyst | Controlled use of Lewis acids (e.g., Ca(NTf₂)₂) | Strong, non-coordinating Brønsted acids at low temp. | Lewis acids can be effective while minimizing side reactions. High temperatures can favor desired substitution over elimination[5]. |
| Base | Mild inorganic bases (K₂CO₃, Cs₂CO₃), hindered organic bases (DBU) | Strong nucleophilic bases (NaOH, KOH, NaOMe) | Strong bases can induce elimination, especially with a leaving group at C3, or deprotonate the C2/C4 positions[5]. |
| Temperature | Substrate dependent. Elevated temps (~110 °C) can favor substitution over elimination in some acid-catalyzed cases[5]. | Low temperatures (~40 °C) in some acid-catalyzed cases may favor elimination. Room temp with strong base can be problematic. | Always perform temperature scouting for new reactions. The effect is not always intuitive. |
| Substrate Features | No leaving groups at C3. No acidic protons alpha to the sulfone if using strong base. | 3-hydroxy or other potential leaving groups at C3. | The substituent at the 3-position is the primary determinant of stability under reactive conditions. Consider protection strategies. |
References
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1,1-Dioxothietane-3-Carboxylic Acid Derivatives
Introduction: The 1,1-dioxothietane ring is a valuable pharmacophore in modern drug discovery, prized for its ability to act as a rigid, polar scaffold that can improve the physicochemical properties of lead compounds. However, the synthesis of its derivatives, particularly 1,1-dioxothietane-3-carboxylic acid, is frequently plagued by challenges related to ring strain, oxidation control, and product stability. This guide provides field-proven insights and structured troubleshooting protocols to help researchers navigate these complexities and improve reaction yields. We will address common failure points in a question-and-answer format, focusing on the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.
Part 1: General Troubleshooting Workflow
Before diving into specific reaction steps, it is crucial to approach yield loss systematically. A low overall yield is often the result of cumulative losses across multiple stages.
Question: My overall yield for a multi-step synthesis of a 1,1-dioxothietane-3-carboxamide is extremely low. Where do I even begin to troubleshoot?
Answer: Start by isolating and characterizing the product and major byproducts at each individual step. Do not proceed to the next step until the previous one is optimized. A common mistake is to push a crude, low-purity intermediate through the entire sequence, which leads to compounding failures.
The logical flow for troubleshooting this synthesis should follow the main transformations: Oxidation → Purification → Derivatization .
Caption: General workflow for systematic troubleshooting.
Part 2: Synthesis and Oxidation of the Thietane Ring
The core of the molecule is formed by the oxidation of a thietane precursor. This step is the most common source of significant yield loss. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate; the second oxidation step (sulfoxide to sulfone) is generally slower and requires more forcing conditions, which can introduce complications.[1]
Caption: Synthetic pathway from precursor to purified sulfone.
Question: My oxidation of thietane-3-carboxylic acid is sluggish, and I always get a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I drive it to completion?
Answer: This is a classic problem of insufficient oxidative power or non-optimal reaction conditions for the second oxidation step.
-
Causality: The sulfur atom in the intermediate sulfoxide is less nucleophilic than in the starting sulfide, making its oxidation to the sulfone more difficult.[2] Simply extending the reaction time at a low temperature may not be sufficient. You need to ensure your conditions are robust enough for this second step without causing degradation.
-
Troubleshooting & Solutions:
-
Choice of Oxidant: While hydrogen peroxide is "green," it often requires catalysts or higher temperatures.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is generally more reliable and effective at lower temperatures for this transformation.[4] Oxone® is another powerful and effective alternative.
-
Stoichiometry: To ensure full conversion to the sulfone, at least 2.2-2.5 equivalents of the oxidant are recommended. Using exactly 2.0 equivalents may not be sufficient to overcome reaction inefficiencies.
-
Temperature Control: Start the reaction at 0 °C to control the initial, highly exothermic oxidation to the sulfoxide. Then, allow the reaction to slowly warm to room temperature to drive the second, slower oxidation to the sulfone. Monitor carefully by TLC or LCMS.
-
| Oxidant | Recommended Equivalents | Typical Conditions | Notes |
| m-CPBA | 2.2 - 2.5 | DCM or CHCl₃, 0 °C to RT, 4-12 h | Highly reliable. Byproduct (m-CBA) can be removed with a basic wash. |
| Hydrogen Peroxide (30%) | 2.5 - 4.0 | Acetic Acid, 70-90 °C, 6-18 h | Requires higher temperatures; risk of degradation.[1] |
| Oxone® (KHSO₅) | 2.2 - 3.0 | MeOH/H₂O, RT, 2-8 h | Potent oxidant, works well in protic solvents. |
Optimized Protocol: Oxidation with m-CPBA
-
Dissolve thietane-3-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (77% max, 2.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6-10 hours.
-
Monitor the reaction for the disappearance of the sulfoxide intermediate by LCMS.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-CBA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Question: I get a good conversion to the sulfone, but my yield drops dramatically after column chromatography. Sometimes I can't find my product at all. What is happening?
Answer: The this compound is a polar, acidic molecule that is prone to degradation on standard silica gel. The acidic nature of silica can catalyze ring-opening or other decomposition pathways, especially if the compound is left on the column for an extended period.
-
Causality: The combination of high ring strain in the four-membered ring and the presence of two strong electron-withdrawing groups (sulfone and carboxylic acid) can make the molecule susceptible to nucleophilic attack or elimination, processes that can be catalyzed by the acidic surface of silica gel.[5][6]
-
Troubleshooting & Solutions:
-
Avoid Silica Gel Chromatography: The best approach is to avoid chromatography altogether for this intermediate.
-
Acid/Base Extraction: This is the most effective purification method. The carboxylic acid allows for selective extraction into a weak aqueous base, leaving non-acidic impurities behind in the organic layer.
-
Recrystallization: If the crude product is a solid and reasonably pure (>85%), recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Methanol/Water) is an excellent alternative.[5]
-
Protocol: Purification via Acid/Base Extraction
-
Take the crude product obtained from the oxidation workup and dissolve it in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution may occur.
-
Combine the aqueous layers. Wash this combined basic solution once with ethyl acetate to remove any remaining neutral organic impurities.
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Slowly acidify the aqueous solution to pH 1-2 by adding 1M or 2M hydrochloric acid (HCl). The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum. This method typically yields a product of >95% purity.[7]
Part 3: Derivatization of the Carboxylic Acid
Once the pure acid is obtained, the final step is derivatization, typically to an ester or an amide. This step introduces its own set of challenges, primarily related to activating the carboxylic acid without affecting the sensitive sulfone ring.
Caption: Divergent pathways for derivatization.
Question: My Fischer esterification to make the methyl ester gives a low yield, and my starting material is always present, even after prolonged heating.
Answer: The Fischer esterification is a reversible, equilibrium-controlled reaction.[8][9] To achieve high yields, you must shift the equilibrium toward the products.
-
Causality: The reaction produces one equivalent of water for every equivalent of ester formed. If this water is not removed, it will hydrolyze the ester product back to the starting materials, establishing an equilibrium that favors the reactants.
-
Troubleshooting & Solutions:
-
Use Excess Alcohol: Use the alcohol reactant as the solvent. Its large molar excess will shift the equilibrium to the product side according to Le Châtelier's principle.
-
Remove Water: For higher-boiling alcohols, a Dean-Stark apparatus is effective at removing water as it forms.
-
Alternative Methods: For sensitive substrates or when high temperatures are a concern, consider an irreversible esterification method like the Steglich esterification, which uses a carbodiimide (DCC or EDC) and a catalyst (DMAP) at room temperature.[10] This avoids harsh acidic conditions and high heat.
-
Question: I'm attempting to form an amide using EDC/HOBt, but the reaction is messy and gives a low yield of the desired product.
Answer: Amide coupling reactions are sensitive to the choice of reagents, base, and reaction conditions. Low yields often stem from inefficient activation of the carboxylic acid, decomposition of the activated species, or side reactions.
-
Causality: Carbodiimide activators like EDC form an O-acylisourea intermediate. This intermediate is highly reactive and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct if it is not quickly intercepted by the amine nucleophile.[11] Furthermore, the basic conditions required can potentially cause decomposition of the strained thietane ring.
-
Troubleshooting & Solutions:
-
Upgrade Your Coupling Reagent: For challenging substrates, modern uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior. HATU forms a more stable activated ester that is less prone to side reactions and reacts more efficiently with amines.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) instead of triethylamine (TEA). DIPEA is less likely to cause side reactions. Use 2-3 equivalents to ensure the reaction medium remains basic.
-
Temperature Control: Run the reaction at 0 °C to room temperature. Avoid heating, which can accelerate the decomposition of both the activated intermediate and the thietane ring itself.
-
| Coupling Reagent | Base | Solvent | Temperature | Notes |
| EDC / HOBt | DIPEA / Et₃N | DMF / DCM | 0 °C to RT | Classic method; risk of N-acylurea byproduct. |
| HATU | DIPEA | DMF / NMP | 0 °C to RT | Highly efficient, faster reactions, fewer byproducts. The reagent of choice for difficult couplings.[11] |
| T3P® (Propylphosphonic Anhydride) | Pyridine / DIPEA | EtOAc / DCM | RT | Excellent for preventing racemization; byproducts are water-soluble. |
Protocol: High-Yield Amidation using HATU
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), HATU (1.1 eq.), and the desired amine (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (3.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LCMS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by recrystallization or flash chromatography.
References
- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thietane - Wikipedia [en.wikipedia.org]
- 7. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 1,1-dioxothietane-3-carboxylic acid samples
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,1-dioxothietane-3-carboxylic acid. It is designed as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during the analytical characterization of this compound and its impurities.
Part 1: General Principles & Regulatory Context
This section addresses foundational questions regarding impurity analysis within a regulated pharmaceutical development framework.
Frequently Asked Questions (General)
Q1: What types of impurities should I expect in my this compound samples?
A: Impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] For your compound, you should consider:
-
Organic Impurities: These are the most common and can be process-related or degradation-related.
-
Process-Related: Starting materials, intermediates, by-products from the synthesis, and reagents.
-
Degradation-Related: Products formed due to storage conditions or exposure to light, heat, humidity, acid, base, or oxygen.[4][5] Given the strained four-membered ring and the sulfone group, this compound may be susceptible to ring-opening hydrolysis.
-
-
Inorganic Impurities: These can include reagents, ligands, inorganic salts, heavy metals, or catalysts used in the synthesis.[3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[2][3] Their control is outlined in the ICH Q3C guideline.
Q2: How do I know which impurities are important to identify and control?
A: The ICH Q3A(R2) guideline provides specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][3][6]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[2]
Any impurity that is also a significant human metabolite is generally considered qualified.[2] It is crucial to develop analytical methods that can accurately detect and quantify impurities at or below these thresholds.
Part 2: Chromatographic Methods & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in non-volatile compounds like this compound.
HPLC Method Development FAQs
Q1: What are the recommended starting conditions for an HPLC method for this compound?
A: Due to its polar and acidic nature, retaining this compound on a standard C18 column can be challenging. We recommend starting with a column and mobile phase designed for polar analytes.
| Parameter | Recommended Starting Condition | Rationale & Explanation |
| Column | Polar-embedded C18 (e.g., C18-A) or Porous Graphitic Carbon (PGC) | Standard C18 phases can suffer from "phase collapse" in the highly aqueous mobile phases needed for polar compounds, leading to loss of retention.[7][8] Polar-embedded phases maintain retention, while PGC columns offer a different selectivity mechanism for very polar molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The low pH suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention in reversed-phase mode. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a high aqueous content (e.g., 95-98% A) and gradually increase the organic content (B). | This ensures the polar analyte is retained on the column before elution is initiated. |
| Detection | UV at a low wavelength (e.g., 200-220 nm) | The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. Ensure mobile phase components have low absorbance at the selected wavelength. |
HPLC Troubleshooting Guide
Q2: My main peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for an acidic compound is often caused by secondary interactions with the silica support of the column or by overloading.
Troubleshooting Decision Tree for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Explanation:
-
Check for Overload: First, dilute your sample 10-fold. If the peak shape improves dramatically, you were overloading the column.
-
Suppress Ionization: If tailing persists, the free silanol groups on the silica backbone may be interacting with your acidic analyte. Lowering the mobile phase pH (e.g., to 2.5 with phosphoric acid) ensures the carboxylic acid is fully protonated, minimizing these secondary interactions.[8]
-
Change Column: If pH adjustment is insufficient, switch to a column specifically designed for high-performance at low pH or one with superior end-capping to shield the silanols.
Q3: I'm not getting enough retention for my main peak or early-eluting impurities. What should I do?
A: This is a classic problem for polar compounds.[7][10]
-
Use a Polar-Compatible Column: Ensure you are using a column designed for highly aqueous conditions to prevent phase collapse.[7]
-
Reduce Organic Content: Lower the initial percentage of your organic mobile phase (B). You can even start with 100% aqueous mobile phase if your column is compatible.[7]
-
Consider Ion-Pair Chromatography: Adding an ion-pair reagent (e.g., tetrabutylammonium sulfate) to the mobile phase can form a neutral complex with your ionized carboxylic acid, significantly increasing its retention on a reversed-phase column.[11] This is a powerful technique but may require longer equilibration times and dedicated columns.
Part 3: Structural Elucidation of Unknown Impurities
Once impurities are detected and separated, their structures must be identified if they exceed the ICH threshold.[6] LC-MS and NMR are the primary tools for this purpose.
Mass Spectrometry (MS) FAQs
Q1: How can I use mass spectrometry to confirm that an unknown impurity contains the sulfone group?
A: Sulfones exhibit characteristic behavior in mass spectrometry.
-
Rearrangement: Under electron impact, sulfones can rearrange to sulfinates, which influences their fragmentation patterns.[12][13] Look for fragmentation patterns that are consistent with this rearrangement.
-
Diagnostic Ion/Molecule Reaction: A highly specific method involves ion-trap mass spectrometry where the protonated analyte is reacted with a reagent gas like trimethyl borate (TMB). Protonated sulfones react with TMB to yield a diagnostic product ion corresponding to [adduct - Me₂O], which is not observed for most other functional groups.[14] This provides strong evidence for the presence of the sulfone moiety.
Nuclear Magnetic Resonance (NMR) FAQs
Q2: When should I use NMR for impurity analysis?
A: NMR spectroscopy is an invaluable, non-destructive tool in several scenarios:[15][16]
-
Structure Elucidation: When an impurity's structure cannot be determined by MS alone, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on an isolated impurity fraction can provide unequivocal structural confirmation.[17]
-
Quantitative Analysis (qNMR): NMR can be used to quantify impurities without needing a reference standard for the impurity itself. This is done by comparing the integral of a known impurity peak to the integral of a certified internal standard.
-
Complex Mixture Analysis: NMR can sometimes identify and quantify components in a mixture without prior separation, which can be useful in early development stages.[17]
General Workflow for Impurity Identification
Caption: A typical workflow for identifying an unknown impurity.
Part 4: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[4][18]
Forced Degradation Protocol FAQs
Q1: What conditions should I use for a forced degradation study of this compound?
A: The goal is to achieve 5-20% degradation of the main compound to ensure that degradation products are formed at a sufficient level for detection without completely destroying the sample.[19] You will likely need to test various time points and conditions to find the optimal level of degradation.
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C. | The strained thietane ring may be susceptible to acid-catalyzed ring-opening. |
| Base Hydrolysis | 0.1 M NaOH at room temperature. | Base-catalyzed hydrolysis could also lead to ring-opening. The carboxylic acid will be deprotonated. |
| Oxidation | 3% H₂O₂ at room temperature. | While the sulfone is already in a high oxidation state, other parts of the molecule could be susceptible. |
| Thermal | 80 °C (as a solid and in solution). | Assess thermal stability and potential for decarboxylation or other rearrangements. |
| Photolytic | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | Assess light sensitivity. |
Reference: The general conditions for forced degradation are outlined in multiple pharmaceutical guidelines.[5][18][19]
Q2: My analytical method passed validation, but in my forced degradation study, the mass balance is less than 95%. What does this mean?
A: Poor mass balance suggests that not all degradants are being accounted for. Here are the likely causes:
-
Degradants are not being retained or eluted: Some degradation products may be extremely polar and elute in the void volume, or they may be non-polar and irreversibly retained on the column. Try a steeper, faster gradient and a stronger final mobile phase to ensure everything is eluted.
-
Degradants lack a UV chromophore: The degradation process may have destroyed the part of the molecule responsible for UV absorbance. Re-analyze the samples using a more universal detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
-
Degradants are volatile: The impurity may be a volatile compound that is lost during sample preparation. In this case, Gas Chromatography (GC) with headspace analysis may be required.
References
- 1. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. onyxipca.com [onyxipca.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. lcms.cz [lcms.cz]
- 8. hplc.eu [hplc.eu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. veeprho.com [veeprho.com]
- 16. toref-standards.com [toref-standards.com]
- 17. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Physicochemical Properties of 1,1-Dioxothietane-3-carboxylic Acid and Oxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount for successful drug design. Small, strained ring systems like oxetanes and their heteroatom-substituted analogues have emerged as valuable tools for this purpose. This guide provides an in-depth, objective comparison of the physicochemical properties of two structurally related small molecules: 1,1-dioxothietane-3-carboxylic acid and oxetane-3-carboxylic acid. Understanding the profound impact of replacing an ether oxygen with a sulfone group is critical for leveraging these scaffolds in drug discovery programs.
The core structural difference lies in the four-membered ring. Oxetane-3-carboxylic acid features an oxygen atom, imparting properties typical of a cyclic ether. In contrast, this compound contains a sulfur atom oxidized to a sulfone (SO₂). This substitution dramatically alters the electronic and steric profile of the ring, leading to significant, and often advantageous, changes in acidity, lipophilicity, and solubility.[1]
Molecular Structure and Electronic Effects
The sulfonyl group in this compound is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms.[2] This inductive effect significantly polarizes the molecule. Conversely, the ether oxygen in oxetane-3-carboxylic acid is less electron-withdrawing. This fundamental electronic difference is the primary driver for the variations in their physicochemical behavior.
References
A Senior Application Scientist's Guide to the Validation of 1,1-Dioxothietane-3-Carboxylic Acid as a Carboxylic Acid Bioisostere
Introduction: The Carboxylic Acid Conundrum in Drug Design
The carboxylic acid functional group is a cornerstone in medicinal chemistry, integral to the pharmacophore of over 450 marketed drugs.[1][2][3] Its prevalence is rooted in its ability to mimic endogenous substances and engage in powerful charge-charge interactions and hydrogen bonds with biological targets.[3][4] At physiological pH, the carboxylate anion's planarity and charge distribution are often critical for molecular recognition.[3][5]
However, this ubiquitous moiety is not without its liabilities. The very properties that make it an effective anchor for target binding can also introduce significant challenges in drug development.[6] These include:
-
Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly forming acyl glucuronides. These metabolites can be chemically reactive, leading to covalent modification of proteins (haptenation) and potential idiosyncratic toxicity.[3][7][8]
-
Poor Membrane Permeability: The ionized nature of the carboxylate at physiological pH increases polarity, which can hinder passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier.[1][3][7]
-
High Plasma Protein Binding: The acidic nature can lead to strong binding to plasma proteins such as albumin, reducing the free concentration of the drug available to exert its therapeutic effect.
To mitigate these issues while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[9][10][11] A bioisostere is a chemical group that, when substituted for another, retains the desired biological activity while altering physicochemical properties to overcome developmental hurdles.[3][9][12] This guide provides an in-depth comparison and validation workflow for a promising, yet underexplored, bioisostere: the 1,1-dioxothietane-3-carboxylic acid moiety.
The Challenger: this compound
The this compound (CAS: 13129-21-0) presents a unique structural scaffold.[13][14][15][16] It combines the core carboxylic acid functionality with a four-membered sulfone ring. This rigid, sp³-rich structure offers a distinct three-dimensional geometry compared to the planar carboxylate, while the electron-withdrawing sulfone group is poised to modulate the acidity and electronic profile of the adjacent carboxylic acid. The sulfone moiety itself is generally considered to be metabolically robust, offering a potential solution to the metabolic liabilities of the parent acid.[17][18][19]
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. rroij.com [rroij.com]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. appretech.com [appretech.com]
- 14. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 15. manchesterorganics.com [manchesterorganics.com]
- 16. thietane-3-carboxylic acid 1,1-dioxide | CAS 13129-21-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 17. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,1-Dioxothietane-3-carboxylic Acid and Other Sulfonylated Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a cornerstone of successful medicinal chemistry programs. The carboxylic acid moiety, a common pharmacophore, often presents challenges such as metabolic instability and poor membrane permeability.[1][2] Consequently, the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a critical strategy in lead optimization.[1][2] Among these, sulfonylated building blocks have emerged as a versatile class of carboxylic acid bioisosteres, offering unique physicochemical properties that can enhance the druglike characteristics of a molecule.[3]
This guide provides an in-depth comparative study of 1,1-dioxothietane-3-carboxylic acid and other key sulfonylated building blocks. We will delve into their synthesis, physicochemical properties, and impact on metabolic stability, supported by experimental data and detailed protocols to inform your research and development efforts.
The Emerging Role of this compound
This compound is a four-membered cyclic sulfone that has garnered interest as a constrained and polar carboxylic acid mimic. The sulfone group, a strong hydrogen bond acceptor, can interact favorably with biological targets.[4][5] The rigid thietane dioxide scaffold can also confer a specific conformation to the molecule, potentially improving target selectivity. Furthermore, cyclic sulfones are known to reduce lipophilicity, which can enhance aqueous solubility and improve ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Physicochemical Properties
While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs. For instance, thietan-1,1,-dioxide-3-ol has a reported pKa of 9.31 and a logP of 1.24.[6] It is anticipated that the carboxylic acid derivative would exhibit a lower pKa, making it a stronger acid, and a potentially lower logP due to the increased polarity of the carboxyl group.
A Comparative Analysis of Sulfonylated Building Blocks
To provide a comprehensive overview, we will compare this compound with other prominent sulfonylated building blocks used as carboxylic acid bioisosteres: N-acyl sulfonamides and cyclic sulfonimidamides.
| Building Block | Structure | Typical pKa | Typical logP/logD | Key Features & Considerations |
| This compound | ![]() | Estimated ~4-5 | Estimated <1 | Rigid, polar scaffold; may improve solubility and metabolic stability.[3] |
| N-Acyl Sulfonamides | ![]() | 3.5 - 4.5 | Varies with R groups | Strong acidity, similar to carboxylic acids; offers multiple points for diversification.[7] |
| Cyclic Sulfonimidamides | ![]() | 5.8 - 6.0 | Similar to corresponding carboxylic acids | Chiral, non-planar heterocycle; pKa can be tuned by substitution.[4][8] |
Table 1: Comparative Physicochemical Properties of Sulfonylated Building Blocks.
Experimental Workflows and Protocols
Synthesis of this compound
Protocol: Oxidation of 3-Thietanecarboxylic Acid (Hypothetical)
-
Dissolution: Dissolve 3-thietanecarboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in the same solvent to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for the preparation of this compound.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of compounds is crucial in early drug discovery.[5][10][11] A common method involves incubating the test compound with liver microsomes and measuring its degradation over time.[5][10][11]
Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for in vitro metabolic stability assessment.
Discussion and Future Perspectives
The choice of a carboxylic acid bioisostere is highly context-dependent and requires careful consideration of the specific drug target and desired physicochemical properties. This compound presents an intriguing option for medicinal chemists due to its constrained, polar nature. The rigidity of the four-membered ring can be advantageous for optimizing binding interactions, while the sulfone moiety can improve aqueous solubility and metabolic stability.
In comparison, N-acyl sulfonamides offer a more direct mimic of the acidity of carboxylic acids and provide multiple attachment points for further chemical modification.[7] Cyclic sulfonimidamides introduce chirality and a non-planar geometry, which can be exploited to explore new chemical space and improve selectivity.[4][8]
Future research should focus on the systematic evaluation of this compound in various biological systems to fully elucidate its potential as a carboxylic acid bioisostere. The development of efficient and scalable synthetic routes will also be crucial for its broader adoption in drug discovery programs.
By understanding the nuanced differences between these sulfonylated building blocks, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Metabolic Stability of 1,1-Dioxothietane-3-carboxylic Acid Derivatives and Traditional Carboxylic Acids
Introduction: The Challenge of Carboxylic Acid Metabolism in Drug Discovery
The carboxylic acid moiety is a cornerstone in medicinal chemistry, integral to the pharmacophore of numerous therapeutic agents.[1] Its ability to form critical hydrogen bonds and electrostatic interactions with biological targets is well-established. However, this functional group is not without its liabilities. A significant challenge in drug development is the metabolic instability associated with carboxylic acids, which can limit their therapeutic potential and, in some cases, lead to toxicity.[1][2]
Traditional carboxylic acids are primarily metabolized through two key pathways: glucuronidation and acyl-CoA thioester formation.[3][4] These processes, while intended to facilitate excretion, can sometimes generate reactive metabolites. Acyl glucuronides, for instance, have been implicated in idiosyncratic drug toxicities through the formation of protein adducts.[4][5] Similarly, acyl-CoA thioesters are highly reactive and can covalently modify biological macromolecules.[3][6] This inherent metabolic liability necessitates the exploration of bioisosteres—chemical groups with similar physical or chemical properties that can replace the carboxylic acid moiety to improve a drug candidate's pharmacokinetic and toxicological profile.[1][7]
This guide provides an in-depth comparison of the metabolic stability of a promising class of carboxylic acid bioisosteres, 1,1-dioxothietane-3-carboxylic acid derivatives, against their traditional carboxylic acid counterparts. We will delve into the underlying metabolic pathways, present a detailed experimental protocol for assessing stability, and analyze comparative data to provide researchers, scientists, and drug development professionals with actionable insights.
The Metabolic Fate of Carboxylic Acids: A Double-Edged Sword
The metabolism of carboxylic acid-containing drugs is a complex process primarily occurring in the liver. The two main pathways, glucuronidation and acyl-CoA formation, are designed to increase the polarity of the drug molecule, thereby facilitating its elimination from the body.
1. Glucuronidation: This is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide.[8][9] While this generally leads to detoxification, the resulting acyl glucuronide can be chemically reactive.[5][10] It can undergo intramolecular rearrangement (acyl migration) and react with nucleophilic residues on proteins, leading to the formation of covalent adducts that can trigger immune responses and cellular toxicity.[3][4]
2. Acyl-CoA Thioester Formation: In this pathway, carboxylic acids are activated by acyl-CoA synthetases to form highly reactive acyl-CoA thioesters.[11][12] These thioesters can then undergo various fates, including β-oxidation for fatty acids or conjugation with amino acids.[6][11] The high reactivity of the thioester bond also makes it susceptible to nucleophilic attack by proteins, leading to protein acylation and potential toxicity.[3][13]
The propensity of a carboxylic acid-containing drug to form these reactive metabolites is a significant concern in drug development, driving the search for more stable alternatives.[2][14]
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 2. Chapter 3:Carboxylic Acids and their Bioisosteres | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Phase II Reactions: Glucuronidation [jove.com]
- 10. [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to Validating the Efficacy of 1,1-Dioxothietane-3-Carboxylic Acid Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the rigorous validation of a unique chemical scaffold: the 1,1-dioxothietane-3-carboxylic acid. As a senior application scientist, my objective is not merely to provide protocols but to instill a strategic framework for generating robust, publication-quality data. This guide emphasizes the causality behind experimental choices, ensuring that every step contributes to a self-validating data package.
The 1,1-dioxothietane ring, a four-membered cyclic sulfate ester also known as a β-sultone, is a strained and electrophilic moiety.[1][2] When appended with a carboxylic acid, it presents a fascinating scaffold for drug discovery. Its inherent reactivity suggests a potential for covalent modification of target proteins, while the carboxylic acid group can provide a key interaction point for binding, mimicking endogenous ligands or acting as a bioisostere.[3][4] This guide will navigate the validation process from initial compound characterization to nuanced mechanism-of-action studies, using the inhibition of a hypothetical serine protease, "Protease-X," as a practical example.
Part 1: Foundational Characterization: The Non-Negotiable First Steps
Before any efficacy testing, establishing the fundamental properties of your compound is paramount. Bypassing this stage is a common cause of irreproducible results. The goal is to ensure you are assaying the compound itself, not impurities, aggregates, or a degraded product.
1.1. Purity and Identity Confirmation The first principle of trustworthiness is knowing precisely what you are testing.
-
Methodology : Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm molecular weight. Follow up with Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure.
-
Causality : Impurities can have their own biological activity, leading to false positives. An incorrect structure invalidates all subsequent data. A purity level of >95% is the accepted standard for compounds entering biological assays.
1.2. Solubility Assessment A compound that has precipitated out of solution cannot be accurately assayed.
-
Methodology : Determine the thermodynamic and kinetic solubility in your primary assay buffer. Nephelometry is a high-throughput method, but visual inspection after centrifugation can also be effective.
-
Causality : Poor solubility can lead to compound aggregation, a notorious source of non-specific inhibition and assay artifacts.[5] It also makes determining an accurate IC₅₀ value impossible. If solubility is low, consider the use of co-solvents like DMSO, but always keep the final concentration low (typically <1% v/v) and consistent across all experiments, including controls.
1.3. Chemical Stability The strained β-sultone ring may be susceptible to hydrolysis.
-
Methodology : Incubate the compound in the final assay buffer for the duration of the planned experiment (e.g., 1-24 hours). Analyze the sample by LC-MS at various time points to check for degradation.
-
Causality : If the compound degrades, you are measuring the activity of a mixed population of molecules, not your parent compound. This is critical for interpreting structure-activity relationships (SAR).
Part 2: The Efficacy Validation Cascade: From Hit to Confirmed Modulator
This section outlines a logical, multi-step workflow to validate the biological efficacy of a this compound derivative, which we will call "Dioxo-CA-1."
Caption: A typical workflow for validating a small molecule inhibitor.
2.1. Step 1: Primary Assay - Is There an Effect?
The choice of the primary assay depends on the target hypothesis. For our example, we hypothesize that Dioxo-CA-1 inhibits Protease-X, a serine protease implicated in a cancer signaling pathway.
Caption: Hypothetical signaling pathway inhibited by Dioxo-CA-1.
-
Biochemical Assay : Measures direct interaction with the target protein.
-
Example : A fluorescence resonance energy transfer (FRET)-based assay using a purified Protease-X and a fluorogenic peptide substrate.
-
Rationale : This provides direct evidence of target modulation, independent of cellular complexity. It is ideal for initial screening and SAR studies.[5]
-
-
Cell-Based Assay : Measures a physiological outcome in a relevant cell line.
-
Example : A cell viability assay (e.g., CellTiter-Glo®) in a cancer cell line known to be dependent on Protease-X activity.
-
Rationale : This demonstrates that the compound can cross the cell membrane and engage its target in a biological context, providing an early indication of therapeutic potential.
-
2.2. Step 2: Dose-Response and Orthogonal Confirmation - Is the Effect Real and On-Target?
A single-point "hit" is not enough. A dose-response curve must be generated to determine the potency (IC₅₀ or EC₅₀).
-
Dose-Response : Test the compound over a range of concentrations (e.g., 8-10 points, semi-log dilutions). This confirms the effect is concentration-dependent and establishes a key performance metric.
-
Orthogonal Assay : This is a critical self-validation step. Confirm the activity using a different assay technology.
-
Rationale : This ensures the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference, redox cycling). For instance, if the primary assay was fluorescence-based, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay.[6]
-
Caption: Logic for using orthogonal and counter-screens.
2.3. Step 3: Mechanism of Action - How Does It Work?
This is where we probe the unique chemistry of the 1,1-dioxothietane scaffold.
-
Assessing Covalent Inhibition : Given the electrophilic nature of the β-sultone ring, covalent modification is a strong possibility.
-
Methodology : A "washout" or "jump dilution" experiment. Pre-incubate Protease-X with a high concentration of Dioxo-CA-1. Then, either remove the compound by dialysis/size-exclusion chromatography (washout) or dilute the complex significantly (jump dilution) into a solution containing the substrate.
-
Interpretation : If the inhibition persists after removal/dilution of the unbound compound, it indicates a covalent, irreversible mechanism. A reversible inhibitor's activity would be quickly lost.
-
Confirmation : Mass spectrometry of the intact protein after incubation with the compound can identify a mass shift corresponding to the addition of the compound, providing definitive proof of covalent binding.
-
-
Enzyme Kinetics : Determine the mode of inhibition.
-
Methodology : Measure the initial reaction rates at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.[6]
-
Interpretation : This can distinguish between competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive inhibition.[7] For a covalent inhibitor, you would expect to see a time-dependent decrease in Vmax.
-
-
Cellular Target Engagement : Does the compound hit the target in a live cell?
-
Methodology : A Western blot for a downstream substrate of Protease-X. If Dioxo-CA-1 inhibits Protease-X, you should see a decrease in the cleaved substrate and an accumulation of the uncleaved form.
-
Advanced Method : Cellular Thermal Shift Assay (CETSA®) can also be used. It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular environment.
-
Part 3: Performance Comparison: Dioxo-CA-1 vs. Alternatives
To put the efficacy of Dioxo-CA-1 into context, it must be compared against other known inhibitors of Protease-X. Here, we present hypothetical data comparing it to a known reversible inhibitor and a common covalent inhibitor (e.g., containing an acrylamide warhead).
| Parameter | Dioxo-CA-1 (Test Compound) | Reversible Inhibitor (Control 1) | Covalent Acrylamide (Control 2) | Rationale for Comparison |
| Purity (LC-MS) | >98% | >99% | >97% | Ensures activity is from the parent compound. |
| Solubility (Assay Buffer) | 50 µM | 200 µM | 150 µM | Defines the upper limit of accurate testing. |
| Biochemical IC₅₀ (FRET) | 150 nM | 500 nM | 100 nM | Measures direct potency against the purified target. |
| Cellular EC₅₀ (Viability) | 500 nM | 2 µM | 400 nM | Measures potency in a biological context. |
| Washout Assay Result | Inhibition Maintained | Inhibition Reversed | Inhibition Maintained | Differentiates reversible from irreversible mechanisms. |
| Selectivity (vs. Protease-Y) | >100-fold | >50-fold | >80-fold | Assesses off-target effects against a related protease. |
| Time-Dependency | Yes (k_inact/K_I) | No | Yes (k_inact/K_I) | Characteristic of covalent inhibitors. |
Part 4: Detailed Experimental Protocols
Protocol 1: FRET-Based Serine Protease Inhibition Assay
-
Reagent Preparation : Prepare Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5). Prepare a 10 mM stock solution of Dioxo-CA-1 in 100% DMSO.
-
Serial Dilution : Perform a serial 1:3 dilution of the 10 mM stock in DMSO to create a 10-point concentration gradient.
-
Assay Plate Preparation : Add 1 µL of each compound dilution to a 384-well, low-volume black plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition : Add 10 µL of purified Protease-X (e.g., 2 nM final concentration) in Assay Buffer to all wells except the "no enzyme" control.
-
Incubation : Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation : Add 10 µL of the FRET peptide substrate (e.g., 10 µM final concentration) in Assay Buffer to all wells.
-
Signal Detection : Read the fluorescence signal (Excitation/Emission appropriate for the FRET pair) every 2 minutes for 30 minutes on a plate reader.
-
Data Analysis : Calculate the initial reaction velocity (slope of the linear phase of fluorescence vs. time). Normalize the data to the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cell Viability Assay (Luminescence-Based)
-
Cell Plating : Seed a Protease-X dependent cell line (e.g., MDA-MB-231) in a 96-well white, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of Dioxo-CA-1 in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation : Add the compound dilutions to the cells and incubate for 72 hours at 37°C, 5% CO₂.
-
Assay : Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of media in the well.
-
Signal Detection : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls. Plot the percent viability versus the log of the compound concentration and fit to determine the EC₅₀.
Conclusion
Validating the efficacy of this compound-containing compounds requires a methodical approach that respects their unique chemical properties. The potential for covalent modification makes mechanism-of-action studies, particularly those assessing reversibility, absolutely critical. By following a validation cascade that moves from foundational characterization to direct target engagement and finally to cellular outcomes, researchers can build a robust and trustworthy data package. This rigorous, self-validating approach is the cornerstone of successful drug discovery and will ensure that the exciting potential of this novel scaffold is evaluated with the scientific integrity it deserves.
References
- 1. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Four-membered sulfur-containing heterocycles, such as thietanes, have garnered increasing interest due to their presence in biologically active molecules and their utility as synthetic intermediates.[1][2] This guide provides a comprehensive framework for conducting comparative cytotoxicity studies of 1,1-dioxothietane-3-carboxylic acid and a curated set of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale, detailed methodologies, and data interpretation strategies necessary for a robust evaluation of this class of compounds.
The central hypothesis of this guide is that structural modifications to the this compound scaffold will elicit differential cytotoxic responses in cancer cell lines. By systematically altering the oxidation state of the sulfur atom and the carboxylic acid moiety, we can probe the structure-activity relationships (SAR) that govern the cytotoxic potential of these compounds.[3][4]
The Compounds of Interest: A Rationale for Selection
The selection of compounds for a comparative study is a critical experimental design choice. For this investigation, we will compare this compound (Parent Compound) with three rationally designed analogs. This selection allows for a systematic evaluation of the contributions of the sulfone group and the carboxylic acid to the molecule's biological activity.
-
Compound A: this compound (Parent Compound) : The central molecule of our study, featuring a thietane ring with a sulfone group and a carboxylic acid at the 3-position.[5][6][7]
-
Compound B: Thietane-3-carboxylic acid : This analog lacks the dioxo- group, allowing for an assessment of the role of sulfur oxidation state on cytotoxicity.
-
Compound C: 1,1-Dioxothietane-3-carboxamide : By converting the carboxylic acid to a primary amide, we can investigate the importance of the acidic proton and hydrogen bonding capabilities of the carboxyl group.
-
Compound D: 1,1-Dioxo-thietane : This analog lacks the carboxylic acid group entirely, serving as a control to determine the contribution of the substituent at the 3-position to the overall cytotoxicity.
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. We will employ a tiered screening strategy, beginning with a general cell viability assay, followed by assays to elucidate the mechanism of cell death.
Caption: Tiered experimental workflow for cytotoxicity assessment.
Cell Lines and Culture Conditions
For this hypothetical study, we will utilize two well-characterized human cancer cell lines and one non-cancerous cell line to assess selectivity:
-
MCF-7 : Human breast adenocarcinoma cell line.
-
HCT-116 : Human colon cancer cell line.
-
HaCaT : Human keratinocyte cell line (non-cancerous control).
Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Tier 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding : Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of Compounds A, B, C, and D in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Hypothetical Comparative Data: MTT Assay
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HaCaT IC50 (µM) | Selectivity Index (SI) vs. HCT-116 |
| A: this compound | 25.3 | 18.9 | > 100 | > 5.3 |
| B: Thietane-3-carboxylic acid | 85.1 | 92.5 | > 100 | > 1.1 |
| C: 1,1-Dioxothietane-3-carboxamide | 32.7 | 28.4 | > 100 | > 3.5 |
| D: 1,1-Dioxo-thietane | > 100 | > 100 | > 100 | - |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 5.2 | 10.4 |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells
Tier 2: Mechanistic Elucidation
Compounds demonstrating significant cytotoxicity in the MTT assay (Compounds A and C in our hypothetical data) should be further investigated to understand their mechanism of action.
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a compromised plasma membrane.[8][9] This assay is a reliable indicator of necrosis.
Detailed Protocol: LDH Assay
-
Cell Treatment : Seed and treat cells with Compounds A and C at their respective IC50 and 2x IC50 concentrations for 48 hours in a 96-well plate. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection : Centrifuge the plate and transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction : Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction : Add 50 µL of the stop solution.
-
Absorbance Measurement : Measure the absorbance at 490 nm.
-
Data Analysis : Calculate the percentage of LDH release relative to the maximum LDH release control.
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism for the elimination of damaged cells.[8][10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic and necrotic cells.
Caption: Cell populations identified by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment : Seed cells in a 6-well plate and treat with Compounds A and C at their IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting : Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
Discussion and Structure-Activity Relationship (SAR) Insights
-
The Importance of the Sulfone Group : The significantly lower IC50 values of Compound A compared to Compound B suggest that the presence of the 1,1-dioxo group is crucial for cytotoxic activity. The electron-withdrawing nature of the sulfone group may enhance the molecule's reactivity or its ability to interact with biological targets.
-
The Role of the 3-Position Substituent : The lack of activity of Compound D indicates that a substituent at the 3-position is necessary for cytotoxicity.
-
Contribution of the Carboxylic Acid : The comparable, albeit slightly lower, activity of the carboxamide (Compound C) relative to the carboxylic acid (Compound A) suggests that while the functional group at this position is important, a primary amide can serve as a suitable bioisostere. This may have implications for improving the pharmacokinetic properties of future analogs.
-
Selectivity : The higher IC50 values in the non-cancerous HaCaT cell line for Compounds A and C indicate a degree of selectivity towards cancer cells, a desirable characteristic for potential therapeutic agents.
The mechanistic studies would further refine our understanding. For instance, if the LDH release is low while Annexin V staining is high, it would suggest that the compounds induce apoptosis rather than necrosis. This is often a preferred mechanism of action for anticancer drugs as it does not typically elicit an inflammatory response.[8]
Conclusion
This guide has outlined a systematic and robust approach for the comparative cytotoxicity evaluation of this compound and its analogs. By employing a tiered experimental workflow that progresses from broad cytotoxicity screening to mechanistic elucidation, researchers can gain valuable insights into the structure-activity relationships of this novel class of compounds. The provided protocols and data interpretation framework serve as a foundation for future investigations aimed at optimizing the cytotoxic potency and selectivity of thietane-based molecules for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Maximize your apoptosis analysis | Abcam [abcam.com]
- 11. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-dioxothietane-3-carboxylic acid
The core principle of this guidance is risk mitigation. The sulfone group, while generally stable, and the carboxylic acid moiety, require a stringent disposal protocol to ensure personnel safety and regulatory compliance. This document is designed to empower you with the knowledge to manage this chemical waste stream effectively, from the point of generation to final disposal.
I. Hazard Assessment and Engineering Controls: The Foundation of Safety
Before handling 1,1-dioxothietane-3-carboxylic acid for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, such as 3-Methoxy-1,1-dioxothietane-3-carboxylic acid, it is prudent to treat this chemical as a hazardous substance that may cause skin, eye, and respiratory irritation[1].
Engineering Controls are the first line of defense in minimizing exposure:
-
Chemical Fume Hood: All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[2][3].
-
Eyewash Station and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the work area[2].
Personal Protective Equipment (PPE) is mandatory to prevent direct contact:
| Category | Required PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards. A face shield is recommended for splash-prone activities. | Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which may lead to irritation[1][2][4]. Gloves should be inspected before use and disposed of as hazardous waste after handling. |
| Body Protection | A fully fastened laboratory coat. A chemical-resistant apron is advised for larger quantities. | Protects the skin and personal clothing from contamination[2][4]. |
| Respiratory Protection | Generally not required when working in a fume hood. For large spills or inadequate ventilation, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling irritating dust or aerosols[1][4]. |
II. The Cardinal Rule: No Drain Disposal
Under no circumstances should this compound or its waste solutions be disposed of down the drain.[3][4] Compounds containing sulfone groups can have adverse environmental effects, and the acidic nature of the molecule necessitates treatment as hazardous chemical waste[3].
III. Step-by-Step Disposal Protocol: From Bench to Manifest
The proper disposal of this compound is a multi-step process that requires careful attention to detail at each stage.
1. Waste Minimization: Before beginning any experimental work, carefully plan your reactions to minimize the generation of excess material. This is the most effective way to reduce the volume of hazardous waste.
2. Waste Segregation: Proper segregation is crucial to prevent potentially dangerous reactions within the waste container[3].
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container[2].
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams. Keep it in a separate, compatible, and leak-proof container with a secure cap[3].
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong bases, or amines to prevent unforeseen chemical reactions[5].
3. Container Labeling: Properly labeled containers are essential for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste"[5].
-
The associated hazards (e.g., "Irritant")[5].
-
The accumulation start date[5].
-
The name of the principal investigator and the laboratory location.
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory[5].
-
The SAA must be at or near the point of waste generation[5].
-
It should provide secondary containment, such as a chemical-resistant tray, to contain any potential spills[5].
-
Keep the waste container securely closed at all times, except when adding waste[5].
5. Arranging for Final Disposal: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup[5]. The primary disposal route for this type of chemical is through an approved hazardous waste disposal facility, likely via high-temperature incineration[6][7].
IV. Spill Management: A Plan for the Unexpected
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a designated hazardous waste container for disposal[8].
-
Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency spill response procedures[2]. Ensure the area is well-ventilated[6]. Do not allow the chemical to enter drains or waterways[1][6].
Decontaminate the affected area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[2].
V. The Question of Neutralization
For some simple carboxylic acids, neutralization with a weak base like sodium bicarbonate to a pH between 7 and 9 can be a pre-treatment step before disposal, potentially allowing for drain disposal if local regulations permit and no other hazardous components are present[3][8][9]. However, for a more complex molecule like this compound, this is not recommended without explicit approval from your institution's EHS office[4]. The presence of the sulfone group and the potential for unknown reaction byproducts make simple neutralization a risky endeavor.
If approved by EHS, a neutralization protocol would be as follows:
-
Preparation: Work in a chemical fume hood and wear all appropriate PPE.
-
Dilution: If the waste is concentrated, slowly add the acidic waste to a large volume of cold water with stirring. Never add water to acid.
-
Neutralization: Slowly add a dilute solution of a weak base (e.g., 5% sodium bicarbonate) to the diluted acidic waste while stirring gently[3].
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Final Disposal: Once neutralized, consult with your EHS office for the final disposal procedure.
VI. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority on waste disposal in your facility.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. laballey.com [laballey.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1,1-dioxothietane-3-carboxylic acid
A Guide to the Safe Handling of 1,1-dioxothietane-3-carboxylic acid
An Assertive Approach to Safety for a Suspected Alkylating Agent
As a novel or infrequently synthesized compound, this compound lacks a comprehensive, publicly available safety profile. However, its chemical structure contains two key functional groups—a β-sultone (the 1,1-dioxothietane ring) and a carboxylic acid—that dictate a stringent and cautious approach to its handling. The four-membered β-sultone ring is highly strained and analogous to β-propiolactone, a known carcinogen.[1] This structural feature makes the compound a potent alkylating agent, capable of reacting with biological nucleophiles like DNA, and thus it must be treated as a suspected carcinogen and mutagen . The carboxylic acid moiety adds corrosive properties to its hazard profile.[2]
This guide provides a robust operational framework grounded in the principles of chemical analogy and risk mitigation. All personnel must treat this compound with the highest degree of caution, assuming it to be hazardous until proven otherwise.
Section 1: Hazard Assessment & Engineering Controls
Primary Hazards
-
High Reactivity: The strained four-membered ring is susceptible to nucleophilic attack and ring-opening, characteristic of potent alkylating agents.
-
Suspected Carcinogenicity: Alkylating agents are frequently carcinogenic and mutagenic. Compounds like propane sultone are classified as such.[3] All operations must be designed to eliminate exposure.
-
Corrosivity: The carboxylic acid group makes the compound acidic and potentially corrosive to skin, eyes, and mucous membranes.[2][4]
-
Inhalation Toxicity: As a solid, it can form dust or aerosols during handling, posing a significant inhalation risk.[5]
Engineering Controls: The First Line of Defense
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] The work area should be designated specifically for handling this compound, clearly labeled with "Danger – Chemical Carcinogen, Authorized Personnel Only" signage to limit access.[8]
Section 2: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent all routes of exposure (inhalation, dermal, ocular).[9][10] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[7]
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Double Nitrile Gloves | Safety Glasses with Side Shields | Fully-buttoned Lab Coat | Not required if container is sealed |
| Weighing & Aliquoting | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | N95 Respirator (recommended) |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | Not required if in fume hood |
| Reaction Workup | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Poly-coated, disposable gown with knit cuffs | Not required if in fume hood |
| Spill Cleanup | Heavy-duty (e.g., Butyl or Laminate) over Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Apron over disposable gown | N95 Respirator or higher |
PPE Donning & Doffing Sequence:
-
Donning: Gown, inner gloves, outer gloves (pulled over the gown cuff), face shield/goggles.[11]
-
Doffing: Remove outer gloves, gown, face shield/goggles, inner gloves. Dispose of all items immediately in a designated hazardous waste container.[11]
Section 3: Operational & Disposal Plans
Step-by-Step Handling Procedures
A. Transporting the Compound:
-
Ensure the primary container is sealed and free of external contamination.
-
Place the primary container into a durable, sealed, and clearly labeled secondary container for transport between laboratories.[8]
B. Weighing the Solid Compound:
-
Perform all weighing operations inside a chemical fume hood or a dedicated containment enclosure (e.g., glove box).
-
Use disposable weigh boats or papers.
-
Carefully open the container, avoiding any disturbance that could generate dust.
-
Use spark-proof tools for transfer.[12]
-
After weighing, carefully clean the spatula and surrounding surfaces with a solvent-dampened wipe, disposing of it as hazardous waste.
C. Preparing Solutions:
-
In a fume hood, add the weighed solid to the solvent slowly. Do not add solvent to the solid.
-
If sonication or heating is required, ensure the vessel is securely capped or equipped with a condenser to prevent aerosol release.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill: Evacuate the immediate area. Secure the entrance and post a warning sign. Wearing the appropriate spill cleanup PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3][7] Sweep the material into a designated, sealable hazardous waste container. Do not use combustible materials like paper towels for initial absorption. Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound is to be treated as hazardous and potentially carcinogenic waste.[8][14]
-
Labeling: All waste containers must be clearly labeled with "Danger – Hazardous Waste, Chemical Carcinogen" and list the contents.[8][15]
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container.[15]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, leak-proof, and properly capped hazardous waste container.[15][16] Store liquid waste in secondary containment.[15]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from bases and strong oxidizing agents.[2][6]
-
Collection: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[16][17]
Section 4: Visual Safety Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.pt [fishersci.pt]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. cal-star.com [cal-star.com]
- 10. gerpac.eu [gerpac.eu]
- 11. halyardhealth.com [halyardhealth.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. hse.gov.uk [hse.gov.uk]
- 15. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




